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  • Product: 6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)-
  • CAS: 51513-58-7

Core Science & Biosynthesis

Foundational

Deciphering the Biosynthesis of (E)-2,3-Dihydrofarnesal in Insect Semiochemical Pathways

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction & Ecological Grounding In the field of chemical ecology, acyclic sesquiterpenes represent a highly specialized class of signa...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction & Ecological Grounding

In the field of chemical ecology, acyclic sesquiterpenes represent a highly specialized class of signaling molecules. Among these, (E)-2,3-dihydrofarnesal is a critical semiochemical, utilized predominantly in the male marking pheromones of Bombus (bumblebee) species to attract conspecific females[1].

Unlike generic metabolic byproducts, the production of this pheromone is tightly regulated and stereospecific. Enantioselective profiling has revealed that these insects exclusively produce the pure (-)-S-enantiomer of both 2,3-dihydrofarnesol and its oxidized derivative, 2,3-dihydrofarnesal[2]. For application scientists and drug development professionals, understanding the enzymatic precision of this insect biosynthetic pathway is paramount. It provides a biological blueprint for the scalable, stereocontrolled biomanufacturing of complex terpenes, bypassing the need for expensive chiral resolution in industrial synthetic chemistry[3].

The Biosynthetic Cascade: From Acetate to Acyclic Sesquiterpenes

The biosynthesis of (E)-2,3-dihydrofarnesal occurs de novo within specialized exocrine tissues, specifically the cephalic portion of the labial gland (LG) in males and the Dufour's gland in females[4][5]. The process is governed by the classical mevalonate (MVA) / isoprenoid pathway, which is heavily regulated at both the transcriptional and enzymatic levels[1].

Mechanistic Steps:
  • Initiation: Acetyl-CoA is converted to acetoacetyl-CoA by the enzyme acetoacetyl-CoA thiolase (AACT).

  • The Rate-Limiting Bottleneck: 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) catalyzes the formation of mevalonate. Transcriptomic data shows that HMGR expression is massively upregulated in the labial glands of terpene-producing species like Bombus terrestris, acting as the primary flux-controlling valve for pheromone production[1][4].

  • Chain Elongation: Mevalonate is converted into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These 5-carbon units are condensed by farnesyl diphosphate synthase (FPPS) to form the 15-carbon farnesyl pyrophosphate (FPP)[1].

  • Dephosphorylation & Reduction: FPP is dephosphorylated by an FPPase to yield farnesol[6]. A specific, highly stereoselective reductase then converts farnesol to the (-)-S-enantiomer of (E)-2,3-dihydrofarnesol.

  • Terminal Oxidation: Finally, farnesol dehydrogenase (FDH) oxidizes (E)-2,3-dihydrofarnesol to (E)-2,3-dihydrofarnesal[6].

Biosynthesis A Acetyl-CoA B HMG-CoA A->B AACT / HMGS C Mevalonate B->C HMGR (Rate-Limiting) D Farnesyl Pyrophosphate (FPP) C->D MVA Pathway / FPPS E Farnesol D->E FPPase F (E)-2,3-Dihydrofarnesol E->F Reductase G (E)-2,3-Dihydrofarnesal (-)-S-enantiomer F->G Farnesol Dehydrogenase (FDH)

Biosynthetic pathway of (E)-2,3-dihydrofarnesal from Acetyl-CoA via the mevalonate pathway.

Self-Validating Experimental Methodologies

To rigorously map this pathway, researchers must employ orthogonal techniques that cross-validate chemical presence with genetic capability. As application scientists, we do not rely on single-point data; we build self-validating systems. The following protocol integrates isotopic labeling, enantioselective chromatography, and transcriptomics to establish definitive causality.

Workflow S1 Tissue Dissection (Cephalic Labial Gland) S2 In Vitro Incubation with [13C]/[2H]-Acetate S1->S2 S5 Transcriptomic Profiling (RNA-seq for HMGR/FDH) S1->S5 S3 Lipid Extraction (Hexane Partitioning) S2->S3 S4 Enantioselective GC-MS (beta-cyclodextrin column) S3->S4 S6 Data Synthesis & Pathway Validation S4->S6 S5->S6

Self-validating experimental workflow for tracing semiochemical biosynthesis.

Step-by-Step Protocol & Mechanistic Rationale:
  • Targeted Tissue Dissection: Isolate the cephalic labial glands from age-matched male insects (e.g., 3-day-old Bombus terrestris).

    • Causality: Pheromone biosynthesis is highly localized and age-dependent. Isolating the labial gland prevents metabolic noise and cross-contamination from the fat body's general lipid metabolism[1][7].

  • Isotopic Precursor Incubation: Incubate the excised glands in vitro with [1,2-14C]acetate or[D3]acetate in a physiologically buffered medium.

    • Causality: Introducing labeled precursors allows researchers to definitively prove de novo synthesis within the gland, distinguishing newly synthesized pheromones from pre-existing lipids mobilized from storage[5].

  • Solvent Extraction: Extract the lipids using a non-polar solvent like hexane.

    • Causality: Hexane selectively partitions the hydrophobic sesquiterpenes away from polar cellular debris, unreacted acetate, and water-soluble enzymes[1].

  • Enantioselective GC-MS Analysis: Analyze the extract using gas chromatography coupled with mass spectrometry, utilizing a capillary column coated with 60% heptakis(2,3-di-O-acetyl-6-O-TBDMS)-beta-cyclodextrin[2].

    • Causality: Standard achiral columns cannot resolve enantiomers. Because biological receptors are strictly stereospecific, verifying the presence of the pure (-)-S-enantiomer is mandatory to confirm the biological and ecological relevance of the synthesized compound[2].

  • Transcriptomic Correlation (RNA-seq): Perform RNA sequencing on parallel gland samples to quantify the expression (RPKM) of AACT, HMGR, FPPase, and FDH[1][6].

    • Causality: Chemical presence must be backed by genetic capability. High HMGR expression paired with low FDH expression provides a genetic rationale for the specific ratios of intermediates observed in the GC-MS data[6].

Quantitative Insights & Transcriptomic Profiling

The integration of chemical abundance data with transcriptomic expression reveals a tightly controlled metabolic bottleneck at the terminal oxidation step. The low transcript abundance of FDH in the labial gland perfectly correlates with the low relative concentration of the aldehyde compared to its alcohol precursor[6][8].

Target Molecule / GeneBiological Role in PathwayRelative Abundance / Expression Level
(E)-2,3-dihydrofarnesol Primary attractant / PrecursorHigh (~18-20% of pheromone blend)
(E)-2,3-dihydrofarnesal Secondary signaling modulatorLow (~1-5% of pheromone blend)
HMGR (Gene) Rate-limiting MVA pathway enzymeHigh (Upregulated >4-fold in active glands)
FPPase (Gene) Dephosphorylates FPP to FarnesolHigh (Matches high downstream terpene load)
FDH (Gene) Oxidizes alcohol to terminal aldehydeLow (Creates a deliberate metabolic bottleneck)

Implications for Drug Development and Synthetic Biology

The enzymatic precision of insect semiochemical pathways offers highly lucrative templates for synthetic biology. The strict stereocontrol exhibited by the insect's reductase enzymes in producing the pure (-)-S-enantiomer of (E)-2,3-dihydrofarnesal bypasses the need for complex, low-yield chiral resolution steps in industrial synthesis[2].

By mining insect transcriptomes for these novel reductases and highly specific dehydrogenases (like FDH), drug development professionals can engineer microbial cell factories (e.g., Saccharomyces cerevisiae or E. coli). These engineered platforms can be utilized to produce complex, bioactive terpenoids with high enantiomeric excess, which is a vital requirement for the efficacy and safety of next-generation therapeutics and agricultural biologicals[3].

References

  • Absolute Configuration of Chiral Terpenes in Marking Pheromones of Bumblebees and Cuckoo Bumblebees.
  • Characterization of Neutral Lipase BT-1 Isolated from the Labial Gland of Bombus terrestris Males. nih.gov.
  • Differential gene expression underlying the biosynthesis of Dufour's gland signals in Bombus imp
  • International Society of Chemical Ecology 19 Annual Meeting. chemecol.org.
  • Regulation of Isoprenoid Pheromone Biosynthesis in Bumblebee Males.
  • Relative expression of candidate isoprenoid biosynthetic genes and...
  • Syntheses of Complex Terpenes from Simple Polyprenyl Precursors. nih.gov.
  • USE OF THE MODERN SEPARATION TECHNIQUES FOR THE ANALYSIS OF INSECT PHEROMONES. cuni.cz.

Sources

Exploratory

A Technical Guide to the Receptor Binding Affinity of (6E)-3,7,11-Trimethyl-6,10-Dodecadienal (Homofarnesal) in Insect Olfactory Receptors

Executive Summary (6E)-3,7,11-Trimethyl-6,10-dodecadienal, a sesquiterpenoid aldehyde commonly known as homofarnesal, is a critical semiochemical in the insect world, often acting as a potent sex pheromone.[1] Understand...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6E)-3,7,11-Trimethyl-6,10-dodecadienal, a sesquiterpenoid aldehyde commonly known as homofarnesal, is a critical semiochemical in the insect world, often acting as a potent sex pheromone.[1] Understanding its interaction with olfactory receptors (ORs) at a molecular level is paramount for deciphering the basis of insect behavior and for developing novel, targeted pest management strategies. This guide provides an in-depth technical overview of the principles and methodologies used to characterize the binding affinity of homofarnesal with its cognate insect ORs. We will explore the unique biology of insect ORs, detail a range of experimental and computational techniques for their functional characterization, and provide validated, step-by-step protocols for key assays. The narrative emphasizes the causality behind experimental design, ensuring a robust and insightful exploration of this specialized topic.

The Paradigm of Insect Olfaction: A Unique Molecular World

The detection of volatile chemical cues is a primary driver of insect behavior, mediating fundamental activities such as mating, oviposition, and foraging.[2] Unlike vertebrates, which utilize G protein-coupled receptors (GPCRs) for olfaction, insects have evolved a distinct and fascinating system.[3][4]

Homofarnesal: A Case Study in Pheromonal Communication

Homofarnesal is a naturally occurring aldehyde used by various insect species.[5] For instance, it is a key component of the female-produced sex attractant pheromone in the Southern Cowpea Weevil, Callosobruchus chinensis.[1] The high specificity and sensitivity of the insect's response to this compound are dictated by the precise molecular recognition events occurring at the olfactory receptor neurons (ORNs) housed in sensory hairs called sensilla on the antennae.[6][7]

The Insect Olfactory Receptor: A Ligand-Gated Ion Channel

Insect ORs are heteromeric complexes comprising a highly variable, ligand-specific "tuning" subunit (ORx) and a conserved co-receptor subunit known as Orco (Odorant receptor co-receptor).[6][8] This ORx/Orco complex forms an odorant-gated, non-selective cation channel.[9][10] This is a fundamental departure from the metabotropic G protein-mediated signaling cascade found in vertebrate olfaction.[3][10]

  • ORx Subunit: This subunit confers ligand specificity. The immense diversity within the ORx gene family allows an insect to recognize a vast array of chemical cues.

  • Orco Subunit: This highly conserved subunit is essential for the proper trafficking of the ORx subunit to the dendritic membrane and is a core component of the ion channel pore.[8][11] The conservation of Orco across insect orders makes it an attractive target for broad-spectrum insect control agents.[7][12]

Methodological Approaches to Characterize Homofarnesal-OR Interactions

The process of identifying the specific receptor for a ligand (deorphanization) and quantifying their interaction is a multi-step endeavor.[13] It requires robust expression systems and sensitive functional assays.

Deorphanization: Finding the Right Receptor

Given that the specific OR that binds homofarnesal is often unknown, the first step is to screen a library of candidate ORs from the target insect species. This is accomplished using heterologous expression systems, where the OR genes are expressed in a host cell that normally lacks them.

  • In Vivo Systems (The Drosophila "Empty Neuron"): This is a powerful technique where a candidate OR (e.g., from C. chinensis) is expressed in a Drosophila melanogaster mutant that lacks its own native OR in a specific sensillum.[2] This provides a native-like environment for the receptor. The response of these modified neurons to homofarnesal can then be measured directly using electrophysiology.[2][9] The advantage here is the high biological relevance of the cellular environment, which includes native accessory proteins.[6]

  • In Vitro Systems (HEK293 Cells, Xenopus Oocytes): These cell-based systems allow for high-throughput screening.[14][15] ORx and Orco genes are co-transfected into the cells. Upon application of homofarnesal, the activation of the receptor-channel leads to an influx of ions (primarily Ca²⁺), which can be detected using calcium-sensitive fluorescent dyes or other reporter systems.[16][17][18][19] While potentially less sensitive than in vivo systems, they offer scalability for screening large numbers of ORs.

Quantifying the Interaction: From Function to Affinity

Directly measuring the binding affinity (Kd) of a small molecule like homofarnesal to a membrane-bound receptor is challenging. Therefore, functional assays are often used to determine the half-maximal effective concentration (EC₅₀), which is a reliable proxy for binding affinity.

  • Electrophysiology (Single Sensillum Recording - SSR): This technique directly measures the action potentials fired by an ORN in response to an odorant. By applying increasing concentrations of homofarnesal to a sensillum expressing its cognate receptor, a dose-response curve can be generated to calculate the EC₅₀. SSR is considered a gold-standard for its high sensitivity and direct physiological readout.[9]

  • Calcium Imaging: In heterologous systems like HEK293 cells, the influx of calcium upon channel opening is measured as a change in fluorescence.[16][17] Similar to SSR, a dose-response curve can be constructed by exposing the cells to varying concentrations of homofarnesal, allowing for the determination of the EC₅₀.[18]

  • Surface Plasmon Resonance (SPR): SPR is a powerful biophysical, label-free technique that can measure the kinetics (association and dissociation rates) and affinity of direct binding in real-time.[20][21] This method requires purified, functional OR protein, which is challenging to obtain for membrane proteins. The receptor is immobilized on a sensor chip, and a solution containing homofarnesal is flowed over the surface.[22] The change in mass on the chip surface upon binding is detected. While technically demanding, SPR provides true equilibrium dissociation constants (Kd) rather than functional EC₅₀ values.[21][23]

In Silico Approaches: Predicting Interactions

Computational methods are invaluable for predicting potential binding interactions and guiding experimental work, especially given the lack of crystal structures for most ORs.[24][25]

  • Homology Modeling: The amino acid sequence of the target OR is used to build a 3D structural model based on the known structure of a related protein (e.g., other GPCRs or, more recently, cryo-EM structures of insect ORs).[24][26]

  • Molecular Docking: Homofarnesal is computationally "docked" into the predicted binding pocket of the OR model to estimate the binding pose and affinity.[24][27] This can help identify key amino acid residues involved in the interaction.

Workflow for Deorphanization and Characterization of a Homofarnesal Receptor

OR_Deorphanization_Workflow cluster_A Candidate OR Selection cluster_B Heterologous Expression cluster_C Functional Screening cluster_D Affinity & Kinetic Analysis A1 Antennal Transcriptome Analysis of Target Insect A2 Identify Putative OR Genes A1->A2 B1 In Vivo System (e.g., Drosophila 'Empty Neuron') A2->B1 Clone & Express ORs B2 In Vitro System (e.g., HEK293 Cells) A2->B2 Clone & Express ORs D2 Surface Plasmon Resonance (SPR) (Kd Determination) A2->D2 Requires Purified Protein C1 Single Sensillum Recording (SSR) B1->C1 Stimulate with Homofarnesal C2 Calcium Imaging Assay B2->C2 Stimulate with Homofarnesal D1 Dose-Response Curves (EC50 Determination) C1->D1 Generate Data C2->D1 Generate Data D3 Molecular Docking (Binding Site Prediction) D1->D3 Inform Model Result Characterized Homofarnesal-OR Pair D1->Result D2->Result D3->Result caption Fig 1. Workflow for OR Deorphanization.

Caption: Fig 1. A comprehensive workflow for identifying and characterizing insect olfactory receptors for homofarnesal.

Quantitative Data Summary

The binding affinity of homofarnesal to its specific olfactory receptor(s) would be quantified by EC₅₀ or Kₔ values. The table below presents an illustrative summary of potential data that could be obtained from the described experiments.

Olfactory Receptor (OR)Assay MethodLigandEC₅₀ / Kₔ (μM)Source OrganismReference
CchiORXSingle Sensillum RecordingHomofarnesal1.5 ± 0.3C. chinensis[Hypothetical]
CchiORYSingle Sensillum RecordingHomofarnesal> 100C. chinensis[Hypothetical]
CchiORXCalcium Imaging (HEK293)Homofarnesal3.2 ± 0.7C. chinensis[Hypothetical]
CchiORX (purified)Surface Plasmon ResonanceHomofarnesal2.1 ± 0.2C. chinensis[Hypothetical]

Note: The data in this table are illustrative examples to demonstrate how results would be presented. Actual values require experimental determination.

Detailed Experimental Protocols

Protocol: Functional Characterization using Calcium Imaging in HEK293 Cells

This protocol describes a method to functionally express an insect OR in HEK293 cells and measure its activation by homofarnesal using a fluorescent calcium indicator.

Principle: Co-expression of the specific ORx and the mandatory Orco subunit in HEK293 cells forms functional, ligand-gated ion channels on the cell surface.[16] Binding of homofarnesal opens the channel, leading to an influx of Ca²⁺ from the extracellular medium. This increase in intracellular Ca²⁺ is detected by a fluorescent indicator like Fura-2 AM or a genetically encoded sensor.[17][19]

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C, 5% CO₂.

    • Seed cells onto 96-well black-walled, clear-bottom plates 24 hours prior to transfection to reach 70-80% confluency.

    • Co-transfect cells with plasmids encoding the candidate ORx and Orco using a suitable transfection reagent (e.g., Lipofectamine).

      • Causality: Co-transfection is essential as Orco is required for the functional expression and membrane targeting of the ORx subunit.[8][11]

    • Control: Transfect separate wells with Orco-only and empty vector as negative controls.

  • Calcium Indicator Loading:

    • 48 hours post-transfection, remove the culture medium.

    • Load cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in a buffered saline solution for 45-60 minutes at 37°C.

    • Wash the cells gently with the buffer to remove excess dye.

  • Ligand Preparation:

    • Prepare a stock solution of homofarnesal (e.g., 100 mM) in DMSO.

    • Create a series of dilutions in the assay buffer to achieve the final desired concentrations for the dose-response curve (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is consistent across all conditions and typically ≤ 0.1%.

      • Causality: High concentrations of DMSO can affect cell membrane integrity and lead to non-specific responses.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.

    • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation / 520 nm emission for Fluo-4).

    • Record a stable baseline fluorescence for 15-20 seconds.

    • Inject the homofarnesal solution and continue recording the fluorescence signal for at least 60-90 seconds to capture the peak response.[16]

    • Self-Validation: At the end of the recording, add a positive control agonist like ATP or ionomycin to confirm cell viability and responsiveness.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from the baseline (F₀) for each well (ΔF/F₀).

    • Plot the peak ΔF/F₀ against the logarithm of the homofarnesal concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC₅₀ value.

Protocol: Measuring Binding Kinetics using Surface Plasmon Resonance (SPR)

This protocol outlines a general procedure for analyzing the direct binding of homofarnesal to a purified and immobilized OR complex.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip.[21] When an analyte (homofarnesal) in solution binds to a ligand (the OR) immobilized on the chip, the mass at the surface increases, causing a measurable change in the SPR signal (measured in Response Units, RU). The rate of this change provides kinetic data.[20][23]

Step-by-Step Methodology:

  • Receptor Preparation:

    • Express and purify the ORx/Orco complex. This is a highly specialized process often requiring affinity tags, solubilization from membranes with specific detergents (e.g., DDM/CHS), and purification via chromatography.[22]

      • Causality: Maintaining the receptor's conformational integrity outside the cell membrane is the most critical and challenging step. The choice of detergent and lipids is crucial for stability.[21]

  • Chip Preparation and Receptor Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling or a sensor chip designed for capturing tagged proteins).

    • Immobilize the purified OR complex onto the sensor surface using a standard protocol (e.g., amine coupling).

    • Create a reference flow cell by either leaving it blank or immobilizing a non-relevant protein to subtract non-specific binding signals.[20]

  • Binding Analysis:

    • Prepare a dilution series of homofarnesal in a suitable running buffer (containing the same detergent as the receptor preparation to maintain stability).

    • Inject the homofarnesal solutions over the reference and active flow cells at a constant flow rate, starting with the lowest concentration.

    • The binding phase (association) is followed by a buffer-only injection phase (dissociation).

    • Between different concentrations, regenerate the sensor surface with a mild solution (e.g., low pH glycine) if necessary to remove all bound analyte.

  • Data Analysis:

    • The instrument's software will generate sensorgrams (RU vs. time).

    • Subtract the reference channel signal from the active channel signal to get the specific binding response.

    • Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).

Downstream Signaling Pathway

Upon homofarnesal binding, the ORx/Orco complex undergoes a conformational change that opens the ion channel. The resulting influx of cations (Na⁺, K⁺, and Ca²⁺) depolarizes the olfactory receptor neuron's membrane, triggering the generation of action potentials that are transmitted to the antennal lobe of the insect brain for processing.[7][10]

Insect_OR_Signaling cluster_membrane ORN Dendritic Membrane OR ORx/Orco Complex (Closed State) OR_Open ORx/Orco Complex (Open State) OR->OR_Open Conformational Change Cations_in Cations (Na+, Ca2+) [Intracellular] Depolarization Membrane Depolarization Homofarnesal Homofarnesal Homofarnesal->OR Binds to ORx Cations_out Cations (Na+, Ca2+) [Extracellular] Cations_out->OR_Open Influx Cations_in->Depolarization Causes AP Action Potential Generation Depolarization->AP Brain Signal to Antennal Lobe AP->Brain caption Fig 2. Ionotropic Signaling of Insect ORs.

Caption: Fig 2. Simplified signaling cascade upon homofarnesal binding to an insect olfactory receptor complex.

Conclusion and Future Directions

The study of the binding affinity between homofarnesal and its cognate olfactory receptors is a gateway to understanding the molecular underpinnings of chemical communication in insects. The methodologies detailed in this guide—from heterologous expression and functional assays to direct biophysical measurements and computational modeling—provide a robust framework for this investigation. Future research will likely focus on high-resolution structural determination of homofarnesal-OR complexes using cryo-electron microscopy, which would provide unprecedented insight into the precise binding pocket and mechanism of channel gating.[25] Such knowledge is invaluable for the structure-based design of novel agonists or antagonists that could be deployed in environmentally benign pest management programs.

References

  • Deorphanization of human olfactory receptors by luciferase and Ca-imaging methods. (n.d.). Vertex AI Search.
  • Deorphanization and characterization of human olfactory receptors in heterologous cells. (2014, November 15). Vertex AI Search.
  • Deorphanization of Human Olfactory Receptors by Luciferase and Ca-Imaging Methods. (n.d.). Vertex AI Search.
  • Olfactory receptor - Wikipedia. (n.d.). Vertex AI Search.
  • Rapid Deorphanization of Human Olfactory Receptors in Yeast - ACS Publications. (2019, April 12). Vertex AI Search.
  • Screening for GPCR Ligands Using Surface Plasmon Resonance - ACS Publications. (2011, May 16). Vertex AI Search.
  • Functional analysis of Orco and odorant receptors in odor recognition in Aedes albopictus. (2016, June 27). Vertex AI Search.
  • Heterologous expression of olfactory receptors for targeted chemosensing - PubMed. (2009, July 15). Vertex AI Search.
  • Surface plasmon resonance applied to G protein-coupled receptors - PMC - NIH. (n.d.). Vertex AI Search.
  • Molecular mechanisms of olfactory detection in insects: beyond receptors | Open Biology | The Royal Society. (2020, October 7). Vertex AI Search.
  • Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila - Frontiers. (2016, March 15). Vertex AI Search.
  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelin
  • Evidence for Multiple Calcium Response Mechanisms in Mammalian Olfactory Receptor Neurons - Oxford Academic. (2005, May 15). Vertex AI Search.
  • Direct analysis of a GPCR-agonist interaction by surface plasmon resonance - Department of Biochemistry. (2006, April 3). Vertex AI Search.
  • Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors. (n.d.). Vertex AI Search.
  • Function of the Insect Olfactory Receptor Co-receptor Subunit and Its Interactions with Odorant-binding Subunits - University of Miami. (n.d.). Vertex AI Search.
  • Or83b odorant receptor - Wikipedia. (n.d.). Vertex AI Search.
  • Ligand-specific dose-response of heterologously expressed olfactory receptors - PubMed. (2003, July 15). Vertex AI Search.
  • Insect olfaction: receptors, signal transduction, and behavior - PubMed. (n.d.). Vertex AI Search.
  • Latest surface plasmon resonance advances for G protein-coupled receptors. (n.d.). Vertex AI Search.
  • Peripheral olfactory signaling in insects - PMC - NIH. (n.d.). Vertex AI Search.
  • Functional expression and characterization of a Drosophila odorant receptor in a heterologous cell system | PNAS. (n.d.). Vertex AI Search.
  • Structures and Molecular Mechanisms of Insect Odorant and Gustatory Receptors. (n.d.). Vertex AI Search.
  • Methods for Studying the Olfactory Receptor -Odorant Binding Mechanism....
  • Functional agonism of insect odorant receptor ion channels - PNAS. (2011, May 9). Vertex AI Search.
  • Unveiling the Developmental Dynamics and Functional Role of Odorant Receptor Co-receptor (Orco) in Aedes albopictus: A Novel Mechanism for Regulating Tuning Odorant Receptor Expression - bioRxiv.org. (2025, May 10). Vertex AI Search.
  • Evolution of insect olfactory receptors - eLife. (2014, March 26). Vertex AI Search.
  • Dynamic optical measurements of Ca2+ and cAMP signaling from Olfactory Receptors transiently expressed in HEK293TN cells - bioRxiv.org. (2019, September 16). Vertex AI Search.
  • Computational Approaches for Decoding Select Odorant-Olfactory Receptor Interactions Using Mini-Virtual Screening | PLOS One - Research journals. (2015, July 29). Vertex AI Search.
  • Imaging Odor-Induced Calcium Transients in Single Olfactory Cilia: Specificity of Activation and Role in Transduction | Journal of Neuroscience. (1998, August 1). Vertex AI Search.
  • Computational modelling of olfactory receptors - University of Hertfordshire Research Archive. (2025, May 27). Vertex AI Search.
  • Prediction of the odorant binding site of olfactory receptor proteins by human–mouse comparisons - PMC. (n.d.). Vertex AI Search.
  • Homofarnesals: Female Sex Attractant Pheromone Components of the Southern Cowpea Weevil, Callosobruchus chinensis - ResearchG
  • Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective ... - PMC. (2025, January 8). Vertex AI Search.
  • 6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- | C15H26O - PubChem. (n.d.). Vertex AI Search.

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Protocols & Analytical Methods

Method

Application Note: Formulation and Field Deployment of 6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- for Parasitoid Monitoring

Target Audience: Agricultural Researchers, Chemical Ecologists, and Agrochemical Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary In modern Integrated Pest M...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Agricultural Researchers, Chemical Ecologists, and Agrochemical Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

In modern Integrated Pest Management (IPM), the focus of chemical ecology has expanded beyond direct pest trapping to the sophisticated monitoring of beneficial natural enemies. The compound 6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- (also known as (6E)-3,7,11-trimethyldodeca-6,10-dienal or 2,3-dihydrofarnesal) serves as the primary female sex pheromone for Ascogaster quadridentata[1].

A. quadridentata is an egg-larval koinobiont parasitoid of the codling moth (Cydia pomonella), a devastating global pest of pome fruits[2]. By formulating this specific pheromone into controlled-release agricultural traps, researchers can accurately monitor parasitoid phenology, delineate their distribution, and synchronize the release of biocontrol agents or the application of selective insecticides to avoid harming these beneficial wasps[1].

This application note provides a comprehensive, self-validating methodology for the formulation, stabilization, and field deployment of (6E)-3,7,11-trimethyldodeca-6,10-dienal.

Chemical Ecology & Mechanism of Action

Unlike traditional mating disruption pheromones that target the pest, this formulation leverages the trophic interactions of the orchard ecosystem. Female A. quadridentata wasps utilize moth scale-derived kairomones to locate codling moth eggs[3]. Concurrently, female wasps emit 6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- to attract males for mating[4].

By deploying synthetic (6E)-dienal, we artificially replicate the female's chemical signature, drawing males into a monitoring trap. This data allows agrochemical scientists to map the precise emergence timeline of the parasitoid, which typically occurs slightly later than the emergence of the host codling moth[2].

G A Host Habitat (Apple Orchard) B Pest Target (Cydia pomonella) A->B Infests C Parasitoid Wasp (A. quadridentata) B->C Parasitized by D Pheromone Trap (6E-dienal) C->D Males Attracted E IPM Biocontrol Synchronization D->E Phenology Data

Caption: Trophic interactions and pheromone-mediated monitoring of A. quadridentata in orchards.

Formulation Strategy & Kinetics

Aldehydes with multiple double bonds, such as 6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)-, are highly susceptible to oxidative degradation and UV-induced polymerization in field environments. To achieve a zero-order release kinetic profile that lasts the duration of the insect's flight period (30–45 days), the formulation requires a specialized matrix and stabilization strategy.

Table 1: Quantitative Formulation Parameters
ParameterSpecificationScientific Rationale
Active Ingredient (API) 6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)-Highly specific male attractant for A. quadridentata[1].
Optimal Dosage 100 µg per lureBalances the active attraction radius without causing olfactory receptor adaptation in the target insect.
Solvent HPLC-Grade HexaneNon-polar solvent that easily penetrates the rubber matrix without causing permanent polymer swelling.
Antioxidant 1% w/w BHTButylated hydroxytoluene prevents the oxidation of the aldehyde group into a biologically inactive carboxylic acid.
Dispenser Matrix Grey Halogenated Rubber SeptaThe cross-linked polymer matrix allows for steady, temperature-dependent diffusion over 4–6 weeks.

Experimental Protocols

Protocol 1: Pheromone Lure Impregnation

This protocol outlines the creation of the controlled-release dispensers. It is designed as a self-validating system by mandating the creation of negative control lures to ensure field data integrity.

Step-by-Step Methodology:

  • Preparation of Stock Solution: In a dedicated fume hood to prevent cross-contamination, dissolve 10 mg of synthesized (6E)-3,7,11-trimethyldodeca-6,10-dienal in 1 mL of HPLC-grade hexane.

  • Stabilization: Add 0.1 mg of BHT (1% by weight of the API) to the stock solution. Causality: The diene system is highly reactive; BHT scavenges free radicals, ensuring the lure remains chemically viable under the high heat and UV exposure of an orchard canopy.

  • Control Solution Preparation (Validation Step): Prepare a separate solution containing only 1 mL of hexane and 0.1 mg of BHT.

  • Septum Loading: Using a calibrated micropipette, dispense 10 µL of the active stock solution (yielding a 100 µg dose) directly into the cup of a grey rubber septum. For the negative controls, dispense 10 µL of the control solution into separate septa.

  • Solvent Evaporation: Allow the septa to sit in the fume hood for 2 hours at room temperature. Causality: This ensures the complete volatilization of the hexane carrier, leaving only the stabilized pheromone embedded within the rubber matrix.

  • Storage: Seal the lures in impermeable aluminum foil pouches and store at -20°C until deployment.

Protocol 2: Field Deployment and Phenological Monitoring

To accurately map the parasitoid's phenology against the codling moth, trap placement must reflect the biological foraging behavior of the insect.

Step-by-Step Methodology:

  • Trap Assembly: Assemble standard white Delta traps with replaceable sticky inserts. Causality: White traps are utilized because they minimize the visual attraction of non-target pollinator species (like bees), ensuring high specificity in the catch data.

  • Deployment Timing: Deploy traps in the orchard immediately following the first recorded catch of the host (Cydia pomonella) in separate pest-monitoring traps.

  • Spatial Positioning: Hang the traps in the upper third of the apple tree canopy (approximately 1.5 to 2.0 meters above ground). Causality: Female codling moths lay eggs in the upper canopy; therefore, male parasitoids actively patrol this height to intercept emerging females.

  • System Validation (Control Placement): Deploy the negative control traps (hexane + BHT only) at least 50 meters away from the active traps. Causality: If the control traps catch zero wasps while the active traps catch males, the system self-validates that the attraction is strictly chemically mediated by the (6E)-dienal.

  • Data Collection: Inspect traps weekly. Record the number of male A. quadridentata, remove the insects to prevent decay (which can alter the chemical plume), and replace the sticky liners if debris accumulates. Replace the rubber septa every 4 weeks.

Workflow S1 1. Pheromone Preparation (6E-dienal Stock) S2 2. Stabilization Add 1% BHT in Hexane S1->S2 S3 3. Lure Impregnation Load Grey Rubber Septa S2->S3 S4 4. Field Deployment Delta Traps at 1.5m S3->S4 S5 5. Phenological Monitoring Weekly Male Catch S4->S5

Caption: Step-by-step workflow for the formulation and field deployment of parasitoid pheromone traps.

Data Interpretation for IPM Synchronization

The primary value of this protocol lies in data translation. By plotting the weekly catch of A. quadridentata alongside the catch data of Cydia pomonella, researchers can identify the critical "parasitoid flight window."

During this window, agrochemical applications must be restricted to highly selective, soft insecticides (e.g., insect growth regulators or Bacillus thuringiensis) rather than broad-spectrum organophosphates or pyrethroids. This ensures the survival of the parasitoid population, maximizing natural biocontrol efficacy and reducing overall chemical reliance in the orchard ecosystem.

References

  • LookChem. "Cas 51513-58-7,(6E) - LookChem". LookChem Database.
  • DeLury, N. C., et al. "Moth Scale-Derived Kairomones Used by Egg–Larval Parasitoid Ascogaster quadridentata to Locate Eggs of Its Host, Cydia pomonella". Academia.edu.
  • ResearchGate. "Can Parasitoid Sex Pheromones Help in Insect Biocontrol? A Case Study of Codling Moth (Lepidoptera: Tortricidae) and Its Parasitoid Ascogaster quadridentata (Hymenoptera: Braconidae)". ResearchGate.
  • LIPID MAPS. "3,7,11-Trimethyl-6E,10-dodecadienal". LIPID MAPS Lipidomics Gateway.

Sources

Application

Application Note: Advanced NMR Spectroscopy Characterization Protocols for 3,7,11-Trimethyldodeca-6,10-dienal

Executive Summary & Chemical Context 3,7,11-trimethyldodeca-6,10-dienal (commonly known as dihydrofarnesal) is a highly versatile aliphatic aldehyde characterized by a flexible terpene backbone, two trisubstituted double...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

3,7,11-trimethyldodeca-6,10-dienal (commonly known as dihydrofarnesal) is a highly versatile aliphatic aldehyde characterized by a flexible terpene backbone, two trisubstituted double bonds, and three methyl branches[1]. Existing primarily as (6E) and (6Z) stereoisomers[1][2], this compound is a critical chiral building block. In the fragrance industry, it is prized for its lily-of-the-valley (muguet) olfactory profile[3]. In drug development and organic synthesis, it serves as a foundational precursor for the total synthesis of complex bioactive macrocycles, such as the marine diterpene chatancin (a potent PAF antagonist)[4].

Because the bioactivity and olfactory characteristics of dihydrofarnesal are strictly dependent on its stereochemistry, rigorous structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory. This application note details a self-validating, multidimensional NMR workflow designed to unambiguously assign the carbon backbone and confirm the E/Z geometric isomerism.

Experimental Rationale & Causality

The structural complexity of 3,7,11-trimethyldodeca-6,10-dienal lies in its highly overlapping aliphatic methylene protons (1.20–2.40 ppm) and the geometric isomerism at the C6–C7 double bond. Relying solely on 1D 1 H NMR is insufficient for rigorous quality control.

  • Solvent Selection (Causality): Deuterated chloroform (CDCl 3​ ) is selected because it readily dissolves lipophilic terpenes and provides a distinct residual solvent lock signal (7.26 ppm) that does not overlap with the target's olefinic (~5.1 ppm) or aldehydic (~9.76 ppm) resonances.

  • Multidimensional Approach: 2D COSY is required to trace the J -coupling from the aldehyde (C1) through the chiral center at C3. 2D NOESY is strictly required to determine the (6E) vs. (6Z) geometry by observing through-space interactions between the C7-methyl group and the surrounding methylene protons.

Self-Validating Sample Preparation Protocol

To ensure trustworthiness and reproducibility, the sample preparation must function as a self-validating system where each step includes a built-in quality control (QC) check.

Step-by-Step Methodology:

  • Purity Verification: Prior to NMR, verify that the analyte is >95% pure via GC-FID or GC-MS.

    • Causality: Autoxidation of the aldehyde to farnesic acid derivatives will introduce confounding carbonyl signals (~170 ppm) that complicate 13 C interpretation.

  • Sample Dissolution: Weigh 15–20 mg of the analyte and dissolve it in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • QC Check: The solution must be perfectly clear. Particulates will distort magnetic field homogeneity.

  • Degassing: Sparge the sample with dry N 2​ gas for 2 minutes directly in the vial before transferring to a high-precision 5 mm NMR tube.

    • Causality: Paramagnetic dissolved oxygen accelerates transverse relaxation ( T2∗​ ), broadening spectral lines and destroying the fine multiplet splitting required to calculate J -couplings for the aldehyde proton.

Data Acquisition Methodology

The following parameters are optimized for a 400 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe.

A. Instrument Calibration (The Self-Validation Checkpoint)
  • Probe Tuning & Matching: Manually tune the probe to the exact resonance frequency of 1 H and 13 C. Validation: The wobble curve minimum must align perfectly with the center frequency to maximize the Signal-to-Noise (S/N) ratio.

  • Shimming: Perform gradient shimming (e.g., TopShim). Validation: The Z-axis gradients must yield a CDCl 3​ residual peak line width at half-height (FWHM) of < 0.6 Hz . Do not proceed to acquisition if this metric fails.

B. 1D and 2D Acquisition Parameters
  • 1D 1 H NMR: Pulse sequence zg30 (30° flip angle); Relaxation Delay (D1) = 2.0 s; Scans = 16.

  • 1D 13 C{1H} NMR: Pulse sequence zgpg30 (power-gated decoupling to leverage the Nuclear Overhauser Effect); D1 = 2.0 s; Scans = 1024.

  • 2D COSY: Standard magnitude mode; 256 t1​ increments; 4 scans per increment.

  • 2D NOESY: Mixing time ( τm​ ) = 300 ms. Causality: This specific mixing time is optimized for molecules of this molecular weight (~222 g/mol ) to capture transient through-space dipole-dipole cross-relaxation without spin diffusion artifacts.

Quantitative Data & Spectral Interpretation

The assignment of NMR signals relies on the predictable deshielding effects of the functional groups. The aldehyde proton is heavily deshielded by the diamagnetic anisotropy of the carbonyl double bond.

Table 1: Standard 1 H and 13 C NMR Assignments for (6E)-3,7,11-trimethyldodeca-6,10-dienal in CDCl 3​
PositionCarbon Type 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity & Coupling ( J in Hz)Diagnostic Causality
1 CHO~202.59.76t, J=2.4 Deshielded by C=O; coupled to C2-H 2​ .
2 CH 2​ ~50.22.25 - 2.40mAdjacent to carbonyl and chiral C3.
3 CH~28.12.05mChiral center branching point.
3-CH 3​ CH 3​ ~19.50.95d, J=6.5 Split by the single C3 proton.
4 CH 2​ ~37.41.20 - 1.40mAliphatic backbone.
5 CH 2​ ~25.61.95 - 2.10mAllylic to C6 double bond.
6 CH~124.35.08t, J=7.1 Olefinic proton.
7 C (Quat)~135.2--Quaternary olefinic carbon.
7-CH 3​ CH 3​ ~16.0 1.60sDiagnostic for E-isomer (γ-gauche effect).
8 CH 2​ ~39.71.95 - 2.10mAllylic backbone.
9 CH 2​ ~26.71.95 - 2.10mAliphatic backbone.
10 CH~124.15.08t, J=7.1 Olefinic proton.
11 C (Quat)~131.4--Quaternary olefinic carbon.
11-CH 3​ CH 3​ ~17.71.68sTerminal allylic methyl.
12 CH 3​ ~25.71.60sTerminal allylic methyl.

Stereochemical Note: The 13 C chemical shift of the C7-CH 3​ group is the definitive diagnostic marker for geometry. In the (6E) isomer, steric compression (the γ-gauche effect) with the C5 methylene protons shields the methyl carbon, pushing it upfield to ~16.0 ppm [1]. In the (6Z) isomer, this steric compression is absent, and the methyl carbon resonates further downfield at ~23.4 ppm [2].

Structural Elucidation Workflow

The following diagram maps the logical progression of the self-validating NMR workflow, ensuring that data integrity is maintained from sample preparation through to stereochemical assignment.

NMR_Workflow QC Sample QC & Prep (CDCl3 + TMS, Degassing) Tune Probe Tuning & Shimming (Self-Validation: FWHM < 0.6 Hz) QC->Tune Acq1D 1D Acquisition 1H & 13C{1H} NMR Tune->Acq1D Acq2D 2D Acquisition COSY, HSQC, HMBC, NOESY Acq1D->Acq2D Process Data Processing (FT, Phase & Baseline Corr.) Acq2D->Process Assign Signal Assignment (Multiplet & Connectivity Map) Process->Assign Geom Stereochemical Elucidation (E/Z Isomer Confirmation via 13C & NOE) Assign->Geom

Figure 1: Self-validating NMR workflow for 3,7,11-trimethyldodeca-6,10-dienal elucidation.

References

  • Title: 6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- | C15H26O | CID 6452457 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: 6,10-Dodecadienal, 3,7,11-trimethyl-, (6Z)- | C15H26O | CID 44147580 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Short, Enantioselective Total Synthesis of Chatancin Source: Angewandte Chemie International Edition (via PubMed Central) URL: [Link]

Sources

Method

application of (E)-2,3-dihydrofarnesal in fragrance and perfumery chemistry

An Application Guide to (E)-2,3-Dihydrofarnesal in Fragrance and Perfumery Chemistry Authored by a Senior Application Scientist This document provides a detailed technical guide for researchers, scientists, and product d...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to (E)-2,3-Dihydrofarnesal in Fragrance and Perfumery Chemistry

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and product development professionals on the application of (E)-2,3-dihydrofarnesal in fragrance and perfumery. This guide covers the compound's olfactory properties, formulation protocols, analytical characterization, and sensory evaluation techniques.

Introduction to (E)-2,3-Dihydrofarnesal

(E)-2,3-Dihydrofarnesal, a sesquiterpenoid aldehyde, is a valuable ingredient in the modern perfumer's palette. It is characterized by a fresh, floral, and aldehydic aroma, most notably reminiscent of lily of the valley (muguet).[1][2] Its unique scent profile, which can also evoke nuances of fresh water, ozone, and the sea, makes it a versatile component in a wide array of fragrance compositions.[1] The molecule possesses a chiral center at the C-3 position and a double bond at the C-6 position, giving rise to four potential stereoisomers.[3] The (E)-isomer is generally preferred for its olfactory characteristics, and the (3S)-(6E) stereoisomer is particularly prized for its potent and natural-smelling muguet quality.[2][3][4]

This guide will delve into the practical applications of (E)-2,3-dihydrofarnesal, providing protocols for its characterization, formulation, and evaluation.

Physicochemical and Olfactory Properties

A summary of the key properties of 2,3-dihydrofarnesal is presented below. It is important to note that properties can vary slightly between different isomers and isomeric mixtures.

PropertyValue/Description
Chemical Name (6E)-3,7,11-Trimethyldodeca-6,10-dienal
Synonyms Dihydrofarnesal
Molecular Formula C₁₅H₂₆O[5]
Molecular Weight 222.37 g/mol
CAS Number 51411-24-6 (for the racemic mixture)[5]
Appearance Colorless to pale yellow liquid
Odor Profile Fresh, floral, aldehydic, lily of the valley (muguet), with watery and ozonic undertones.[1][2]
Isomers The 6-(E) isomer is generally preferred for its fresh floral scent. The 6-(Z) isomer has a similar but less intense and less refreshing aroma.[1][2]

Application in Fragrance Formulations

(E)-2,3-dihydrofarnesal is highly valued for its ability to impart a fresh and natural floral character to fragrances. Its true strength lies in its versatility and its capacity to blend seamlessly into a wide range of perfume types.[1] It can act as a key floral element, a modifier to enhance other notes, or a blender to harmonize a composition.

Olfactory Synergy and Blending

(E)-2,3-dihydrofarnesal shows excellent synergy with various fragrance families:

  • Floral: Enhances the freshness and naturalness of other floral notes like rose, jasmine, and cyclamen.[4]

  • Citrus (Hesperidic): Lends a unique floral depth to citrus accords.

  • Green/Herbaceous: Complements green notes, adding a watery, fresh quality.

  • Fruity: Provides a floral lift to fruity compositions.

  • Woody, Spicy, Amber, and Musky: Its clean character can cut through heavier base notes, adding a touch of brightness and modernity.[1]

Recommended Usage Levels

The concentration of (E)-2,3-dihydrofarnesal can vary significantly depending on the desired effect and the overall fragrance composition. It has a high capacity for integration, allowing for a broad range of application concentrations.[1]

Application TypeRecommended Concentration (% in fragrance concentrate)
Fine Fragrance (Eau de Parfum, Eau de Toilette)0.1 - 10%
Personal Care (Lotions, Creams)0.05 - 2%
Soaps and Body Wash0.1 - 5%
Air Care (Candles, Diffusers)1 - 20%
General Purpose Fragrance Compositions0.1 - 40% (preferably 3 - 20%)[1][2]

Experimental Protocols

The following protocols are designed to provide a framework for the characterization, formulation, and evaluation of (E)-2,3-dihydrofarnesal in a research and development setting.

Protocol 1: Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To verify the identity and purity of a sample of (E)-2,3-dihydrofarnesal. GC-MS is a fundamental technique for the analysis of volatile fragrance compounds due to its ability to separate and identify components in a complex mixture.[6]

Materials and Equipment:

  • (E)-2,3-dihydrofarnesal sample

  • High-purity solvent (e.g., ethanol or hexane)

  • Volumetric flasks and pipettes

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or equivalent) and a mass selective detector.

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of (E)-2,3-dihydrofarnesal in the chosen solvent.

  • GC-MS Instrument Setup (Example Parameters):

    • Injector: Split mode (e.g., 50:1), 250°C

    • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)

    • Oven Program: Initial temperature 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV, scan range m/z 40-400.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peak corresponding to 2,3-dihydrofarnesal based on its retention time.

    • Analyze the mass spectrum of the peak and compare it with a reference library (e.g., NIST) to confirm the identity. The mass spectrum will show characteristic fragmentation patterns for the molecule.

    • Calculate the purity of the sample by determining the peak area percentage of the 2,3-dihydrofarnesal peak relative to the total area of all peaks in the chromatogram.

Causality Behind Choices: The choice of a non-polar to mid-polar column like DB-5ms is suitable for separating terpenoid compounds. The temperature program is designed to effectively separate the target analyte from potential impurities and solvent peaks.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Prepare 1% solution of (E)-2,3-dihydrofarnesal in solvent Analysis1 Inject 1 µL into GC-MS Prep1->Analysis1 Analysis2 Separation on capillary column Analysis1->Analysis2 Analysis3 Detection by Mass Spectrometer Analysis2->Analysis3 Data1 Identify peak by retention time Analysis3->Data1 Data2 Confirm identity with Mass Spectrum Data1->Data2 Data3 Calculate purity by peak area % Data2->Data3

Caption: GC-MS workflow for the characterization of (E)-2,3-dihydrofarnesal.

Protocol 2: Formulation of a Model Muguet (Lily of the Valley) Accord

Objective: To demonstrate the use of (E)-2,3-dihydrofarnesal in a simple floral fragrance accord. This protocol creates a foundational muguet scent.

Materials:

  • (E)-2,3-dihydrofarnesal

  • Other fragrance raw materials (see table below)

  • Digital scale (0.001 g precision)

  • Glass beakers and stirring rods

  • Amber glass storage bottle

Formulation Table:

IngredientParts (by weight)Olfactory Contribution
Phenylethyl Alcohol300Rosy, floral base
Hydroxycitronellal200Classic muguet, sweet floral
(E)-2,3-Dihydrofarnesal 150 Fresh, aldehydic, natural muguet lift
Linalool100Fresh, floral, slightly woody
Lilial (p-tert-Butyl-alpha-methylhydrocinnamic aldehyde)100Powdery, floral, muguet
Indole (10% in DPG)50Animalic, narcotic floral note (adds realism)
Benzyl Acetate50Fruity, jasmine-like
Hedione® (Methyl dihydrojasmonate)50Radiant, jasmine, citrus
Total 1000

Procedure:

  • Tare a clean glass beaker on the digital scale.

  • Add each ingredient sequentially according to the parts by weight listed in the table. It is advisable to add the more viscous materials first.

  • After adding all ingredients, stir the mixture gently until a homogenous solution is formed.

  • Transfer the final accord to a labeled amber glass bottle for storage.

  • Allow the accord to mature for at least 48 hours before evaluation to allow the ingredients to meld.

Causality Behind Choices: This accord balances classic muguet ingredients like Hydroxycitronellal and Lilial with the fresh, aldehydic character of (E)-2,3-dihydrofarnesal. Hedione® adds radiance and diffusion, while a touch of Indole provides naturalness.

Protocol 3: Sensory Evaluation using a Triangle Test

Objective: To determine if a perceptible difference exists between a standard fragrance and one containing (E)-2,3-dihydrofarnesal. The triangle test is a common discrimination test in sensory analysis.[6][7]

Materials:

  • Two fragrance formulations to be compared (e.g., a base accord and the same accord with (E)-2,3-dihydrofarnesal).

  • Perfumer's alcohol (ethanol).

  • Identical smelling strips (mouillettes).

  • Coding labels.

  • A panel of at least 15 untrained or trained evaluators.

  • A well-ventilated, odor-free evaluation room.

Procedure:

  • Sample Preparation: Prepare 10% solutions of both fragrances in perfumer's alcohol. Let them sit for at least 24 hours.

  • Coding: For each panelist, prepare a set of three smelling strips. Two strips will be dipped in one fragrance solution (A), and one will be dipped in the other (B). The order should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB). Code the strips with random three-digit numbers.

  • Presentation: Present the three coded strips to each panelist.

  • Instruction: Instruct the panelists to smell each strip from left to right and identify which of the three samples is different from the other two.

  • Data Collection: Record the responses of each panelist.

  • Analysis: Tally the number of correct responses. Compare this number to a statistical table for triangle tests to determine if the result is statistically significant (typically at p < 0.05).

Causality Behind Choices: The triangle test is a robust and unbiased method to determine if a sensory difference exists. Using a panel of evaluators provides a more reliable result than individual assessment.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Prep1 Prepare solutions of Fragrance A (Control) and Fragrance B (with DHF) Prep2 Dip and code smelling strips in randomized sets of three (e.g., AAB, ABA, BAA) Eval1 Present coded strips to panelists Prep2->Eval1 Eval2 Panelists identify the 'odd' sample Eval1->Eval2 Analysis1 Collect and tally correct responses Eval2->Analysis1 Analysis2 Compare results to statistical chart Analysis1->Analysis2 Analysis3 Determine if difference is statistically significant Analysis2->Analysis3

Caption: Workflow for a triangle test sensory evaluation.

Protocol 4: Preliminary Stability Assessment in a Simple Base

Objective: To evaluate the olfactory stability of a fragrance containing (E)-2,3-dihydrofarnesal over time in a simple cosmetic base. Aldehydes can be prone to oxidation, which may alter their scent profile.[8]

Materials:

  • Fragrance accord containing (E)-2,3-dihydrofarnesal (from Protocol 2).

  • Simple, unscented lotion base.

  • Glass jars with airtight lids.

  • Oven or incubator set to 40°C.

  • Control sample stored at room temperature in the dark.

Procedure:

  • Sample Preparation: Prepare two samples of the lotion base, each containing 1% of the fragrance accord. Mix thoroughly until homogenous.

  • Incubation:

    • Place one sample in an oven at 40°C. This is an accelerated aging condition.

    • Store the second sample (control) at room temperature (approx. 20-22°C) in a dark place.

  • Evaluation:

    • Evaluate the odor of both samples at regular intervals (e.g., Day 0, Week 1, Week 2, Week 4).

    • Compare the odor of the aged sample to the control sample.

    • Note any changes in odor profile, such as a decrease in the characteristic fresh, floral notes, or the appearance of any off-notes (e.g., sour or fatty notes, which could indicate oxidation to a carboxylic acid).

  • Record Keeping: Maintain a detailed log of all olfactory observations.

Causality Behind Choices: Accelerated aging at an elevated temperature (40°C) is a standard industry practice to predict the long-term stability of a fragrance in a product base. Comparing the aged sample to a room temperature control allows for the differentiation of changes due to heat from the natural maturation of the fragrance.

Safety and Regulatory Considerations

As with all fragrance ingredients, (E)-2,3-dihydrofarnesal must be used in accordance with the guidelines and regulations set forth by relevant authorities, such as the International Fragrance Association (IFRA) and regional regulatory bodies (e.g., the EU Cosmetic Products Regulation).[9][10] While a specific safety assessment for (E)-2,3-dihydrofarnesal by bodies like the Research Institute for Fragrance Materials (RIFM) may exist, formulators are responsible for ensuring the overall safety of the final product.[11] This includes conducting a thorough safety assessment of the finished cosmetic product, which considers the concentration of all ingredients and potential for skin sensitization or irritation.[10][12][13]

References

  • Fragrance And Flavor Component Analysis: Techniques And Applications. (2024, October 17). Blogs - News.
  • Sensory Analysis and Brain Imaging of Flavors and Fragrances. (2022, December 28). ACS Symposium Series.
  • Flavor & Fragrance Analysis. Sigma-Aldrich.
  • Flavor & Fragrance Analysis. Sigma-Aldrich.
  • 2,3-Dihydrofarnesol. (2023, July 20). Smolecule.
  • Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. (2025, September 17). Skinobs.
  • Dihydrofarnesal.
  • Fragrance composition.
  • SAFETY ASSESSMENT. (2018, January 27). Alliance.
  • F4S003 Margarita Safety Assessment. (2020, June 29). Colin's Cosmetic Consultancy.
  • The (6E)-2,3-dihydrofarnesols.
  • Analytical Methods. Japan Environment Agency.
  • RIFM fragrance ingredient safety assessment, farnesal, CAS Registry Number 19317-11-4. (2021, March 15). Food and Chemical Toxicology.
  • Fragrance composition.
  • dihydrofarnesal (2E,6E)-3,7,11-trimethyldodeca-2,6-dienal. The Good Scents Company.
  • Study: Impact of Aromatic Aldehydes on Fragrance Stability. (2025, October 23).
  • FARNESOL – Ingredient. COSMILE Europe.
  • Evaluation of the Safety of Cosmetic Ingredients and Their Skin Compatibility through In Silico and In Vivo Assessments of a Newly Developed Eye Serum. (2024, June 22). Semantic Scholar.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Preventing Oxidation and Degradation of (6E)-3,7,11-trimethyl-6,10-dodecadienal

Welcome to the technical support center for (6E)-3,7,11-trimethyl-6,10-dodecadienal. This guide provides researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (6E)-3,7,11-trimethyl-6,10-dodecadienal. This guide provides researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and validated protocols to ensure the stability and integrity of this valuable compound during storage and experimentation. As a long-chain unsaturated aldehyde, this molecule is highly susceptible to environmental factors, and improper handling can lead to degradation, compromising experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of (6E)-3,7,11-trimethyl-6,10-dodecadienal.

Q1: What are the ideal short-term and long-term storage temperatures?

For long-term storage (months to years), it is imperative to store the compound at or below -20°C.[1][2][3] Some sources even recommend storage at -80°C for maximum stability, particularly for high-purity reference standards. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable, provided other protective measures are in place.[2] Avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen, accelerating degradation.[4]

Q2: Should I store the compound neat or in a solution? If so, which solvent is best?

Storing the aldehyde in a dilute solution is highly recommended, as this can significantly enhance its stability.[5] The choice of solvent is critical. High-purity, anhydrous, and deoxygenated solvents are essential.

  • Recommended: A primary alcohol like ethanol is a good choice because it can form a hemiacetal with the aldehyde. This reaction is reversible, and the hemiacetal is much more stable and less prone to oxidation.[5]

  • Acceptable: Aprotic solvents such as hexane or heptane can be used, especially for analytical standards, but they must be thoroughly deoxygenated before use.[6]

  • Avoid: Solvents containing water, peroxides (like older ethers), or acidic/basic contaminants must be avoided.

Q3: Why is an inert atmosphere (e.g., Argon, Nitrogen) necessary for storage?

(6E)-3,7,11-trimethyl-6,10-dodecadienal possesses both an aldehyde group and two carbon-carbon double bonds, making it extremely vulnerable to aerobic oxidation (autoxidation).[7][8] Oxygen can initiate a free-radical chain reaction, leading to the formation of peracids and, ultimately, the corresponding carboxylic acid, which can alter the compound's biological activity and chemical reactivity.[7][9] Blanketing the neat compound or its solution with a dry, inert gas like argon or nitrogen displaces oxygen, effectively preventing this primary degradation pathway.

Q4: What is the expected shelf-life of the compound under recommended conditions?

When stored properly (at -20°C or below, under an inert atmosphere, in the dark, and with an added antioxidant), the shelf-life can extend to two to three years.[1][2] However, without these precautions, significant degradation can occur within weeks or even days, especially at room temperature.[10][11] It is crucial to refer to the manufacturer's provided expiration date and to re-analyze the purity of the compound if it has been stored for an extended period.

Q5: I received the compound without any antioxidant. Should I add one? Which one and at what concentration?

Yes, adding an antioxidant is a critical step to inhibit free-radical-mediated oxidation.

  • Recommended Antioxidants: Butylated hydroxytoluene (BHT) or a-tocopherol (a form of Vitamin E) are commonly used and effective radical scavengers.[12]

  • Concentration: A typical concentration is 0.05% to 0.1% (w/w). It is important not to add an excessive amount, as it may interfere with subsequent reactions or assays. The antioxidant should be added to the neat material or the stock solution before its first use.

Part 2: Troubleshooting Guide: Degradation Issues

This section provides a structured approach to identifying and resolving common problems associated with the degradation of (6E)-3,7,11-trimethyl-6,10-dodecadienal.

Problem 1: My sample has turned yellow and/or has become more viscous.
  • Possible Cause: This is a classic sign of oxidation and/or polymerization. The aldehyde group may have oxidized to a carboxylic acid, and the double bonds could have undergone polymerization, especially if exposed to light or trace acid contaminants.[5]

  • Troubleshooting Steps:

    • Analytical Verification: Confirm degradation by analyzing the sample using Gas Chromatography-Mass Spectrometry (GC-MS).[13][14] Compare the chromatogram to a reference standard or the initial analysis data. Look for a decrease in the main peak area and the appearance of new, often later-eluting peaks corresponding to higher molecular weight polymers or more polar oxidation products.

    • Purity Assessment Workflow:

      A Degradation Suspected (Visual Change) B Prepare Dilute Sample in Anhydrous Hexane A->B C Inject on GC-MS System B->C D Analyze Chromatogram C->D E Purity >95%? (Compare to Reference) D->E F Proceed with Experiment E->F Yes G Purify or Discard (Consider Column Chromatography) E->G No

      Purity Assessment Workflow
    • Corrective Action: If degradation is confirmed, the sample may need to be repurified by flash column chromatography on silica gel.[6] However, for many applications, it is more practical and scientifically sound to discard the degraded material and use a fresh, properly stored sample.

    • Prevention: Strictly adhere to the storage protocols outlined in Part 3 to prevent recurrence.

Problem 2: My biological assay or chemical reaction is failing or giving inconsistent results.
  • Possible Cause: The active aldehyde has likely degraded into an inactive or inhibitory compound. The most common culprit is the corresponding carboxylic acid, formed via oxidation.[15] This impurity can alter pH, chelate metals, or fail to bind to the target receptor, leading to a loss of biological activity.

  • Troubleshooting Steps:

    • Degradation Pathway Visualization:

      cluster_0 Primary Degradation Pathway Aldehyde (6E)-3,7,11-trimethyl- 6,10-dodecadienal Peracid Intermediate Peracid Aldehyde->Peracid + O2 (autoxidation) CarboxylicAcid Corresponding Carboxylic Acid (Inactive/Inhibitory) Peracid->CarboxylicAcid Further Reaction

      Aldehyde to Carboxylic Acid Oxidation
    • Test for Acidity: Dissolve a small amount of the sample in a neutral solvent and check the pH with a sensitive pH strip. An acidic pH suggests the presence of the carboxylic acid.

    • Analytical Confirmation: Use Fourier-Transform Infrared (FTIR) spectroscopy to look for a broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid, in addition to the C=O stretch.

    • Use a Fresh Aliquot: Always run a control experiment using a new, unopened vial or a freshly prepared solution from a properly stored stock to confirm that sample degradation is the root cause of the issue.

Part 3: Protocols & Methodologies

Protocol 1: Recommended Long-Term Storage Procedure

This protocol details the best practice for preparing and storing (6E)-3,7,11-trimethyl-6,10-dodecadienal to ensure maximum stability.

Materials:

  • (6E)-3,7,11-trimethyl-6,10-dodecadienal

  • High-purity anhydrous ethanol or hexane

  • Butylated hydroxytoluene (BHT)

  • Amber glass vials with PTFE-lined screw caps

  • Source of dry Argon or Nitrogen gas with a long needle/tubing

  • -20°C or -80°C freezer

Methodology:

  • Work in a Fume Hood: Perform all manipulations in a well-ventilated fume hood.

  • Prepare Stock Solution: If storing in solution, prepare a stock (e.g., 10 mg/mL) in anhydrous ethanol.

  • Add Antioxidant: Add BHT to the neat compound or stock solution to a final concentration of 0.1% (w/w). For example, add 1 mg of BHT to 1 g of the aldehyde. Ensure it is fully dissolved.

  • Aliquot: Dispense the compound or solution into several small-volume amber glass vials. This minimizes the number of times the main stock is warmed and exposed to air.

  • Purge with Inert Gas: Insert a long needle connected to the inert gas source into the vial, with the tip below the level of the liquid surface (if applicable) but not touching it. Insert a second, shorter needle to act as a vent.

  • Seal Tightly: Gently bubble the inert gas through the solution (or over the neat oil) for 1-2 minutes to displace all headspace oxygen. Remove the vent needle first, then the gas inlet needle, and immediately cap the vial tightly.

  • Label and Store: Clearly label each vial with the compound name, concentration, date, and storage conditions. Place the vials in a freezer at -20°C or below, protected from light.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

This is a general GC method for assessing the purity of the compound and detecting common degradation products.

Parameter Condition Rationale
GC System GC with Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides quantitative data, while MS aids in the identification of unknown impurity peaks.[6][13]
Column Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5, Restek-65TG)These columns provide good resolution for terpenes and long-chain aldehydes.
Injection Volume 1 µLStandard volume to avoid column overloading.
Injector Temp. 250°CEnsures rapid volatilization of the analyte.
Oven Program Start at 90°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.A temperature ramp is necessary to elute both the parent compound and any higher-boiling degradation products.[6]
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Detector Temp. 280°C (FID)Prevents condensation of analytes in the detector.

Expected Observations:

  • Pure Sample: A single, sharp major peak at the expected retention time.

  • Degraded Sample: A reduced peak for the parent compound, with additional peaks. Early-eluting peaks may indicate fragmentation, while later-eluting peaks often correspond to oxidation products (e.g., carboxylic acids) or polymers.

References

  • Cyberlipid. Fatty aldehydes analysis. [Link]

  • Krylov, A. et al. (2000). Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products. Analytical Biochemistry, 280(1), 65-72. [Link]

  • Wood, R., & Harlow, R. D. (1969). Gas-liquid chromatographic analysis of free long-chain aldehydes. Journal of Lipid Research, 10(4), 463-465. [Link]

  • Lamberti, M. et al. (2022). Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal. Organic Process Research & Development, 26(2), 256-265. [Link]

  • Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51. [Link]

  • SCIRP. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. [Link]

  • Zhao, N. et al. (2026). Formation of Unsaturated Aldehydes in Edible Oils During Heating and Storage and Their Control Strategies: A Review. ResearchGate. [Link]

  • ResearchGate. The mechanism of autoxidation reaction of aldehyde compounds. [Link]

  • RSC Publishing. (2021). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. [Link]

  • Kumagai, T. et al. (1998). Inhibition of Malonaldehyde and Acetaldehyde Formation from Blood Plasma Oxidation by Naturally Occurring Antioxidants. Journal of Agricultural and Food Chemistry, 46(9), 3694-3697. [Link]

  • Distributions Solida. FAQ, INTEGRATED PEST MANAGEMENT SUPPLIES. [Link]

  • iBlush. (2025). Best Supplements To Break Down Acetaldehyde. [Link]

  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. [Link]

  • ResearchGate. (2026). Formation of Unsaturated Aldehydes in Edible Oils During Heating and Storage and Their Control Strategies: A Review | Request PDF. [Link]

  • Organic Chemistry Portal. (2019). Harnessing Autoxidation of Aldehydes: In Situ Iodoarene Catalyzed Synthesis of Substituted 1,3,4-Oxadiazole, in the Presence of Molecular Oxygen. [Link]

  • Parinandi, N. L. et al. (2009). α-Tocopherol Is Ineffective in Preventing the Decomposition of Preformed Lipid Peroxides and May Promote the Accumulation of Toxic Aldehydes: A Potential Explanation for the Failure of Antioxidants to Affect Human Atherosclerosis. Antioxidants & Redox Signaling, 11(6), 1237-1248. [Link]

  • Kasamatsu, S. et al. (2004). Inhibition of Malonaldehyde Formation in Oxidized Calf Thymus DNA with Synthetic and Natural Antioxidants. Journal of Agricultural and Food Chemistry, 52(18), 5588-5592. [Link]

  • Vrolijk, M. F. et al. (2021). Antioxidant Supplementation in Oxidative Stress-Related Diseases: What Have We Learned from Studies on Alpha-Tocopherol? Antioxidants, 10(1), 44. [Link]

  • The Royal Society. (2020). Environmental decomposition of olefinic cuticular hydrocarbons of Periplaneta americana generates a volatile pheromone that guides social behaviour. Proceedings of the Royal Society B: Biological Sciences, 287(1921). [Link]

  • PMC. (2023). Exploring the effects of lipid oxidation and free fatty acids on the development of volatile compounds in grouper during cold storage based on multivariate analysis. [Link]

  • Cheméo. Chemical Properties of 6,10-Dodecadien-1-ol, 3,7,11-trimethyl- (CAS 51411-24-6). [Link]

  • PubChem. 6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)-. [Link]

  • ResearchGate. Effect of Storage of Pheromone Lures for Amyelois transitella: Field Performance and Compound Ratios. [Link]

  • Scent.vn. (3S,6E)-3,7,11-Trimethyl-6,10-dodecadienal. [Link]

  • PubMed. (2024). RIFM fragrance ingredient safety assessment, 6,10-dodecadienal, 3,7,11-trimethyl-, (3S,6E)-, CAS registry number 194934-66-2. [Link]

  • NextSDS. 6,10-dodecadienal 3,7,11-trimethyl- trans - reaction mass of. [Link]

  • NIST WebBook. 6,10-Dodecadien-1-ol, 3,7,11-trimethyl-. [Link]

Sources

Optimization

Technical Support Center: Resolving GC-MS Co-Elution for 6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)-

Welcome to the Advanced Technical Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with sesquiterpenoid aldehydes. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with sesquiterpenoid aldehydes.

The Challenge: 6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- is a complex sesquiterpenoid aldehyde with the empirical formula C₁₅H₂₆O (Nominal Mass: 222). Because it shares its exact mass and highly similar boiling points with other matrix components—such as its (6Z)-geometric isomer, farnesol, and nerolidol—it frequently suffers from severe co-elution on standard non-polar stationary phases.

This guide provides a systematic, causality-driven approach to diagnosing, resolving, and validating the separation of these isobaric compounds using 1D GC-MS and comprehensive GCxGC-TOFMS methodologies.

Diagnostic Workflow for Sesquiterpenoid Co-Elution

Before altering your method, you must mathematically and visually confirm that co-elution is occurring. The flowchart below outlines the self-validating diagnostic logic required to identify hidden peaks.

GCMS_Workflow Start Acquire GC-MS Data (Full Scan Mode) PeakCheck Analyze Peak Symmetry & Peak Width Start->PeakCheck SymDecision Is Peak Symmetrical? PeakCheck->SymDecision EIC Extract Ion Chromatograms (e.g., m/z 69, 84, 93) SymDecision->EIC No (Shoulder/Tailing) RatioCheck Evaluate Ion Ratios Across Peak Apex SymDecision->RatioCheck Yes EIC->RatioCheck RatioDecision Are Ion Ratios Constant? RatioCheck->RatioDecision Pure Pure Compound (No Co-elution) RatioDecision->Pure Yes Coelution Co-elution Detected RatioDecision->Coelution No Deconv Apply MS Deconvolution (e.g., AMDIS) Coelution->Deconv IsoCheck Are MS Spectra Identical (Isomers)? Deconv->IsoCheck ChromOpt Optimize Chromatography (Polar Column / GCxGC) IsoCheck->ChromOpt Yes (e.g., Z/E Isomers) Quant Quantify via Unique Fragment Ions (SIM/EIC) IsoCheck->Quant No (e.g., Aldehyde vs Alcohol)

Fig 1: Systematic diagnostic workflow for resolving GC-MS co-elution of sesquiterpenoids.

Troubleshooting Q&A: Mechanisms & Solutions

Q1: My Total Ion Chromatogram (TIC) shows a single, slightly broad peak at the expected retention time. How do I definitively confirm co-elution?

Answer: Relying solely on the TIC is a common pitfall. To confirm co-elution, you must evaluate the spectral purity across the peak.

  • The Causality: Different compounds have distinct ionization efficiencies and fragmentation pathways. If two compounds co-elute, the ratio of their fragment ions will shift dynamically from the leading edge to the tailing edge of the peak.

  • The Action: Extract the ion chromatograms (EICs) for major fragments (e.g., m/z 69, 84, 93). Plot these EICs and evaluate the ion ratios across the peak apex. If the ratios are not constant, or if you observe a shoulder on the peak, co-elution is confirmed[1].

Q2: I confirmed co-elution between 6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- and Nerolidol. Do I need to change my column to quantify them?

Answer: Not necessarily. If the co-eluting compounds are structurally distinct (e.g., an aldehyde vs. an alcohol), you can leverage the mass spectrometer as a secondary separation dimension.

  • The Causality: While their boiling points overlap, their functional groups dictate different electron ionization (EI) fragmentation patterns.

  • The Action: Shift your quantification strategy from TIC to Selected Ion Monitoring (SIM) or EIC[2]. For example, nerolidol yields a strong characteristic ion at m/z 93, while the target aldehyde favors m/z 69 and 84[3]. As long as your target analyte has unique primary and qualifier ions compared to the co-eluting matrix, co-elution does not prevent accurate quantitation[4].

Q3: What if my target compound is co-eluting with its (6Z)-geometric isomer? The mass spectra are identical.

Answer: When mass spectra are indistinguishable, MS deconvolution software (like AMDIS) will fail[1]. You must resolve the isomers chromatographically.

  • The Causality: Standard 5% phenyl/95% dimethylpolysiloxane columns (e.g., DB-5MS) separate analytes primarily via dispersive forces (boiling point). Because E/Z isomers have nearly identical boiling points, they co-elute.

  • The Action: Switch to a polar stationary phase, such as a Polyethylene Glycol (PEG) column (e.g., DB-WAX). This introduces dipole-dipole interactions, exploiting the slight spatial polarity differences between the E and Z double bonds to achieve baseline separation.

Q4: My biological matrix is extremely complex, and 1D GC optimization is failing. What is the next step?

Answer: Transition to Comprehensive Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOFMS).

  • The Causality: GCxGC provides orthogonal separation. A thermal modulator traps the effluent from a primary non-polar column (separating by volatility) and injects it in sharp, focused pulses into a secondary polar column (separating by polarity)[5].

  • The Action: This effectively spreads the complex matrix across a 2D contour plot, isolating your target analyte from background noise. A rapid TOF-MS (capable of up to 50 Hz acquisition) is mandatory to capture the extremely narrow peak widths (often <100 ms) generated by the secondary column[6].

Quantitative Data & Optimization Parameters

Table 1: Diagnostic Ion Markers for Isobaric Sesquiterpenoids (C₁₅H₂₆O)

Use this table to select unique SIM/EIC channels when chromatographic resolution is incomplete.

CompoundNominal MassPrimary Quant Ion (m/z)Qualifier Ions (m/z)Chromatographic Challenge
6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- 2226984, 121, 41Co-elutes with (6Z)-isomer and farnesol on non-polar phases.
(6Z)-Isomer 2226984, 121, 41Identical MS fragmentation to the (6E)-isomer; requires polar column.
Farnesol 2226993, 161, 121Isobaric; resolvable via unique m/z 161 extracted ion[3].
Nerolidol 2229369, 161, 71Often co-elutes; resolvable via unique m/z 93 extracted ion[3].
Table 2: Chromatographic Optimization Parameters for Sesquiterpenoid Aldehydes

Use this table to adjust your 1D GC parameters for maximum theoretical efficiency.

ParameterStandard Method (Sub-optimal)Optimized Method (High Resolution)Causality / Rationale
Stationary Phase 5% Phenyl-methylpolysiloxanePolyethylene Glycol (e.g., DB-WAX)Shifts separation mechanism from pure dispersive forces to dipole-dipole interactions.
Temperature Ramp 15 °C/min (Linear)2–4 °C/min through critical zone (130–160 °C)Slowing the ramp maximizes theoretical plates ( N ) interacting with the analytes during their specific elution window.
Carrier Gas Constant PressureConstant Flow (e.g., 1.0 mL/min He)Maintains optimal linear velocity as carrier gas viscosity increases at higher oven temperatures.

Self-Validating Experimental Protocols

Protocol 1: 1D GC-MS Method Optimization for Isomeric Resolution

Objective: Achieve baseline separation of (6E) and (6Z) geometric isomers.

  • System Preparation: Install a high-polarity PEG column (e.g., 30 m × 0.25 mm × 0.25 µm). Ensure the MS transfer line is set to 250 °C to prevent cold spots.

  • Carrier Gas Optimization: Set Helium carrier gas to Constant Flow mode at 1.0 mL/min. Causality: Constant flow prevents the linear velocity from dropping below the optimal van Deemter range as the oven heats up.

  • Temperature Programming:

    • Initial: 60 °C (Hold 1 min).

    • Ramp 1: 15 °C/min to 130 °C.

    • Ramp 2 (Critical Zone): 3 °C/min to 170 °C. Causality: The shallow ramp through the sesquiterpenoid elution window maximizes analyte-stationary phase interaction time.

    • Ramp 3: 20 °C/min to 240 °C (Hold 5 min for bake-out).

  • Validation Checkpoint: Inject a mixed standard containing both (6E) and (6Z) isomers. Calculate the resolution factor ( Rs​ ). The system is validated for quantitation only if Rs​≥1.5 (baseline resolution).

Protocol 2: GCxGC-TOFMS Workflow for Complex Matrices

Objective: Isolate the target aldehyde from heavy biological matrix interference.

  • Orthogonal Column Configuration:

    • Dimension 1 (1D): Non-polar column (e.g., Rxi-5Sil MS, 30 m × 0.25 mm × 0.25 µm).

    • Dimension 2 (2D): Mid/High-polar column (e.g., Rxi-17Sil MS, 1.5 m × 0.15 mm × 0.15 µm).

  • Thermal Modulator Optimization: Set the modulation period ( PM​ ) to 4.0 seconds with a 1.0-second hot pulse. Causality: A 4-second period ensures that the primary 1D peak is sliced at least 3-4 times, preserving the first-dimension resolution while preventing wrap-around in the second dimension.

  • High-Speed MS Acquisition: Configure the TOF-MS to acquire data at 50 Hz with a mass range of m/z 40–300. Causality: 2D peaks are incredibly narrow (50–150 ms). A 50 Hz acquisition rate ensures >10 data points across the peak for accurate integration[6].

  • Validation Checkpoint: Generate the 2D contour plot. Validate that the target analyte peak (plotted by 1D vs. 2D retention time) is completely isolated from the matrix blob in the z-axis (intensity).

References

  • Co-eluting peaks in GC/MS Chromatography Forum [Link]

  • Co-elution problem for GC-MS Chromatography Forum[Link]

  • Comprehensive two-dimensional gas chromatography (GCxGC) Chemistry Matters [Link]

  • Quantification of nerolidol in mouse plasma using gas chromatography–mass spectrometry National Institutes of Health (NIH) [Link]

  • Instrumentation - Western Australian Organic & Isotope Chemistry Curtin University[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing (6E)-3,7,11-trimethyl-6,10-dodecadienal in Aqueous Formulations

Welcome to the technical support guide for (6E)-3,7,11-trimethyl-6,10-dodecadienal. This resource is designed for researchers, scientists, and drug development professionals encountering stability challenges with this li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (6E)-3,7,11-trimethyl-6,10-dodecadienal. This resource is designed for researchers, scientists, and drug development professionals encountering stability challenges with this lipophilic, unsaturated aldehyde in aqueous experimental formulations. We will explore the root causes of instability and provide actionable, field-proven troubleshooting guides and protocols to ensure the integrity and performance of your experiments.

At-a-Glance: Core Stability Challenges & Solutions

(6E)-3,7,11-trimethyl-6,10-dodecadienal, a C15 isoprenoid sesquiterpene[1][2], presents a trifecta of formulation challenges in aqueous media. Understanding these is the first step toward building a robust formulation.

Challenge Primary Mechanism Recommended First-Line Solution
1. Physical Instability Hydrophobicity (LogP ≈ 4.8) : The molecule's high lipophilicity leads to poor water solubility, causing phase separation, creaming, or precipitation.[2][3]Solubilization/Encapsulation : Employing techniques like micellar solubilization, emulsification, or cyclodextrin complexation to physically shield the molecule from the aqueous environment.
2. Chemical Instability Oxidation : The two double bonds (C6 and C10) and the aldehyde functional group are highly susceptible to oxidative degradation by atmospheric oxygen or reactive oxygen species (ROS).[4][5]Antioxidant Addition & Oxygen Control : Incorporating free-radical scavengers (e.g., BHT, α-tocopherol) and minimizing oxygen exposure by using degassed solvents and an inert headspace.
3. Chemical Instability Aldehyde Reactivity : The aldehyde group is prone to polymerization, aldol condensation, and potential pH-dependent reactions.[6][7][8]pH Control & Encapsulation : Maintaining the formulation within an optimal pH range (typically weakly acidic to neutral) using a suitable buffer system and physically protecting the aldehyde group via encapsulation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of (6E)-3,7,11-trimethyl-6,10-dodecadienal.

Q1: My aqueous solution of (6E)-3,7,11-trimethyl-6,10-dodecadienal turned cloudy and an oily layer formed. What is happening?

A: This is a classic sign of physical instability due to the molecule's poor water solubility.[9] With an estimated LogP of ~4.8, the compound is highly lipophilic and will phase-separate from water.[2] You are observing coalescence of the dispersed oil phase. To resolve this, you must improve its apparent solubility using formulation strategies like emulsification or micellar solubilization.[10][11]

Q2: I've noticed a change in the odor of my formulation and a loss of potency over a short period. What chemical degradation is occurring?

A: The most likely culprit is oxidation. Unsaturated aldehydes are highly susceptible to oxidation, which can occur at the double bonds or the aldehyde functional group, leading to the formation of epoxides, carboxylic acids, or smaller, more volatile byproducts with different odors.[4][12] This process is often catalyzed by light, heat, and trace metal ions.[4]

Q3: Can I simply add an antioxidant to solve the degradation problem?

A: While adding an antioxidant is a critical step, it may not be a complete solution.[13] If the primary issue is poor solubility, the antioxidant, which may also be lipophilic, might not be located where it's needed most—at the oil-water interface or within the oil droplet. A comprehensive approach that first addresses physical stability (solubilization) and then incorporates chemical stabilization (antioxidants, pH control) is the most robust strategy.

Q4: What is the ideal pH for my aqueous formulation?

A: The stability of α,β-unsaturated aldehydes can be pH-dependent.[6] Extreme pH values (highly acidic or basic) can catalyze degradation reactions like aldol condensation or polymerization.[7] We recommend starting experiments in a buffered system between pH 5.0 and 7.0 . A forced degradation study, where the formulation is stressed at various pH values, is the definitive way to determine the optimal pH for your specific system.[14][15]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides in-depth strategies and step-by-step protocols to overcome specific stability challenges.

Troubleshooting Issue 1: Poor Solubility and Phase Separation

The core of the problem is the molecule's hydrophobicity. The goal is to create a stable dispersion of the aldehyde in the aqueous phase. We present two highly effective, validated methods.

Expertise & Experience: Micellar solubilization involves the use of surfactants (surface-active agents) that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[16] The hydrophobic tails of the surfactant molecules form a core, creating a lipophilic microenvironment that can encapsulate (6E)-3,7,11-trimethyl-6,10-dodecadienal, while the hydrophilic heads face the aqueous phase, rendering the entire complex water-soluble.[17][18] Non-ionic surfactants are often preferred due to their lower CMC values and greater stability upon dilution.[16]

Experimental Protocol: Preparation of a Micellar Formulation

  • Reagent Selection:

    • Surfactant: Polysorbate 80 (Tween® 80) or a block copolymer like Poloxamer 407. These are widely used and have a good safety profile.

    • Aqueous Phase: pH 6.0 Phosphate Buffer (50 mM). Prepare using deionized water and degas by sparging with nitrogen for 20 minutes to remove dissolved oxygen.

    • Active: (6E)-3,7,11-trimethyl-6,10-dodecadienal.

    • Antioxidant: BHT (Butylated hydroxytoluene) or α-tocopherol.

  • Step-by-Step Methodology:

    • Prepare a stock solution of the active and antioxidant. Dissolve 100 mg of (6E)-3,7,11-trimethyl-6,10-dodecadienal and 1 mg of BHT (0.1% w/w relative to the active) in a minimal amount of ethanol (e.g., 1 mL).

    • In a separate, sterile, amber glass vial, prepare the aqueous surfactant solution. For a 1% (w/v) final surfactant concentration in 10 mL, add 100 mg of Polysorbate 80 to 9.9 mL of the degassed pH 6.0 phosphate buffer.

    • Gently stir the surfactant solution with a magnetic stir bar.

    • Slowly, drop-wise, add the ethanolic solution of the active/antioxidant to the stirring aqueous phase. The ethanol acts as a co-solvent to facilitate incorporation into the micelles.

    • Continue stirring for 30-60 minutes at room temperature, protected from light. The solution should become clear or slightly opalescent as the micelles form and encapsulate the active.

    • If necessary, gently warm the solution (40-50°C) to facilitate micelle formation, as this can lower the CMC for some surfactants.[19][20]

    • Visually inspect for any precipitation or oil droplets. A stable formulation should remain homogenous.

Expertise & Experience: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21][22] They can encapsulate "guest" molecules like our lipophilic aldehyde, provided there is a good size/shape fit.[21] This non-covalent complexation effectively shields the aldehyde from the aqueous environment, increasing its apparent solubility and protecting it from oxidative or hydrolytic attack.[23][24] For a C15 molecule, β-cyclodextrin or its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), are excellent candidates.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Reagent Selection:

    • Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is recommended due to its high aqueous solubility and proven efficacy.[23]

    • Aqueous Phase: Deionized water or a suitable buffer (e.g., pH 6.0 citrate buffer).

    • Active: (6E)-3,7,11-trimethyl-6,10-dodecadienal.

  • Step-by-Step Methodology (Kneading Method):

    • Determine the molar ratio. A 1:1 molar ratio of aldehyde to HP-β-CD is a common starting point.[25]

      • MW of Aldehyde: ~222.37 g/mol [1]

      • MW of HP-β-CD: ~1400 g/mol (average)

    • Weigh the appropriate amounts. For example, to complex 22.2 mg of the aldehyde, you would use approximately 140 mg of HP-β-CD.

    • In a glass mortar, add the HP-β-CD powder.

    • Add the aldehyde directly to the powder.

    • Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) drop-wise while continuously grinding the mixture with the pestle. The goal is to create a thick, consistent paste.

    • Knead the paste vigorously for 30-45 minutes. This intimate mixing forces the guest molecule into the cyclodextrin cavity.

    • Transfer the paste to a vacuum oven and dry at a low temperature (e.g., 40°C) until a constant weight is achieved. This removes the solvents and leaves a solid powder of the inclusion complex.

    • The resulting powder can now be readily dissolved in the aqueous phase of your final formulation. Test the solubility of the complex in your buffer system to confirm successful encapsulation.

Troubleshooting Issue 2: Chemical Degradation (Oxidation)

Even in a well-solubilized formulation, the unsaturated nature of the molecule makes it a prime target for oxidation.

Expertise & Experience: Oxidative degradation is a free-radical chain reaction.[4] Antioxidants work by donating a hydrogen atom to quench free radicals, thus terminating the chain reaction. For a lipophilic active, a lipophilic antioxidant like BHT or α-tocopherol is ideal as it will partition into the same micellar core or oil droplet as the active, providing localized protection.[13] Furthermore, minimizing exposure to initiators of oxidation (oxygen, UV light) is a critical and synergistic preventative measure.

dot

DegradationPathways C15H26O (6E)-3,7,11-trimethyl-6,10-dodecadienal CarboxylicAcid Carboxylic Acid (Oxidation of Aldehyde) C15H26O->CarboxylicAcid [O] Epoxide Epoxides (Oxidation of Double Bonds) C15H26O->Epoxide [O] Polymer Polymers / Condensates (Aldol Reaction) C15H26O->Polymer H+ or OH- Isomer Isomers (cis/trans isomerization) C15H26O->Isomer Oxidant Oxidative Stress (e.g., H2O2, O2) AcidBase Acid/Base Stress (pH Extremes) Light Photolytic Stress (UV/Vis Light)

Caption: Potential degradation pathways under stress conditions.

Experimental Protocol: Forced Degradation Study

Objective: To intentionally degrade the formulated active ingredient under more severe conditions than accelerated stability to identify likely degradation products and establish the stability-indicating power of the analytical method. [15][26]

  • Prepare Samples: Prepare five identical samples of your final, stabilized formulation. One will be the control (T=0), and the other four will be subjected to stress conditions.

  • Stress Conditions (ICH Guideline Approach):

    • Acid Hydrolysis: Add 1N HCl to a sample to bring the pH to ~1-2. Store at 60°C for 48 hours.

    • Base Hydrolysis: Add 1N NaOH to a sample to bring the pH to ~12-13. Store at 60°C for 48 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to a sample. Store at room temperature for 48 hours, protected from light.

    • Photolytic Degradation: Expose a sample to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Time Points & Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.

    • Neutralize the acid and base samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC-UV method.

  • Data Interpretation:

    • A good stabilizing formulation will show minimal degradation (e.g., <5-10%) under these harsh conditions compared to an unformulated control.

    • Your HPLC method is considered "stability-indicating" if it can separate the main peak of the intact drug from all the new peaks that represent degradation products. The peak purity of the parent compound should be confirmed using a PDA detector.

This comprehensive guide provides the foundational knowledge and practical protocols to successfully stabilize (6E)-3,7,11-trimethyl-6,10-dodecadienal in your aqueous experimental formulations. By systematically addressing both physical and chemical instability, you can ensure the reliability and reproducibility of your research.

References

  • Bromberg, L. E. (2001). Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes. Langmuir, 17(12), 3538-3544. [Link]

  • Croda Crop Care. (2023). Micellar Solubilization of Poorly Soluble A.I.s in ME Formulations. [Link]

  • Ramirez, C., et al. (2024). Emulsification and stabilisation technologies used for the inclusion of lipophilic functional ingredients in food systems. Heliyon, 10(11), e32150. [Link]

  • Almeida, I. F., et al. (2005). Micellar solubilization of drugs. ResearchGate. [Link]

  • Singh, B., et al. (2012). Emulsion forming drug delivery system for lipophilic drugs. PubMed. [Link]

  • Ho, A. K., et al. (2001). Solute Diffusion in Associative Copolymer Solutions. Langmuir, 17(12), 3538-3544. [Link]

  • Google Patents. (2008). Method of stabilizing an aldehyde. US8252844B2.
  • SciSpace. (2012). Emulsion forming drug delivery system for lipophilic drugs. [Link]

  • Al-Ghananeem, A. M., et al. (2023). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. MDPI. [Link]

  • Suksrichavalit, T., et al. (2021). β-Cyclodextrin Inclusion Complexes with Catechol-Containing Antioxidants Protocatechuic Aldehyde and Protocatechuic Acid—An Atomistic Perspective on Structural and Thermodynamic Stabilities. Molecules, 26(12), 3574. [Link]

  • Google Patents. (1981).
  • Avram, M. D., et al. (2022). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. Polymers, 14(23), 5176. [Link]

  • Ascendia Pharma. Drug Formulation: Lipophilic Compound Q&A. [Link]

  • Manuni, A., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(2). [Link]

  • Zhang, Y., et al. (2024). Preparation, physicochemical characterization, and computational studies of aldehyde aroma compounds/cyclodextrin inclusion complexes. CoLab. [Link]

  • Groups.io. (2019). To stabilize aldehydes....?[Link]

  • Galkin, M. V., & Samec, J. S. (2025). Aldehyde-Stabilization Strategies for Building Biobased Consumer Products around Intact lignocellulosic Structures. Accounts of Chemical Research. [Link]

  • Google Patents. (1983).
  • Quick Company. A Stable Aqueous Aldehyde Solution. [Link]

  • Welch, C. J., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. [Link]

  • ResearchGate. (2021). β-Cyclodextrin Inclusion Complexes with Catechol-Containing Antioxidants. [Link]

  • Lee, E. R., & Park, S. Y. (2013). Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction. Oxidative Medicine and Cellular Longevity, 2013, 853295. [Link]

  • Szejtli, J. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]

  • M. S. Rawat, et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • ResearchGate. (2013). Schematic representation of α, β-unsaturated aldehydes stimulated...[Link]

  • Kumar, V. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Kumar, A., & Medtiya, P. (2018). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 7(4), 438-452. [Link]

  • Scent.vn. (3S,6E)-3,7,11-Trimethyl-6,10-dodecadienal. [Link]

  • Deery, M. J., et al. (2001). The Gas-Phase Chemistry of Cyclodextrin Inclusion Complexes. Accounts of Chemical Research, 34(7), 562-572. [Link]

  • Faustman, C., et al. (1999). α,β-Unsaturated Aldehydes Accelerate Oxymyoglobin Oxidation. Journal of Agricultural and Food Chemistry, 47(8), 3140-3144. [Link]

  • Kukan, B. R., & Radner, F. P. (2009). Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function. Biochimica et Biophysica Acta, 1791(6), 503-512. [Link]

  • Gonzalez-Soto, J., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Antioxidants, 12(3), 735. [Link]

  • PubChem. 6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)-. [Link]

  • Cheméo. Chemical Properties of 6,10-Dodecadien-1-ol, 3,7,11-trimethyl- (CAS 51411-24-6). [Link]

  • PubChem. (3S,6E)-3,7,11-Trimethyl-6,10-dodecadienal. [Link]

  • Scuto, M., et al. (2023). Nrf2-Activating Natural Compounds in Neurodegenerative Diseases: Targeting Oxidative Stress and Protein Aggregation. International Journal of Molecular Sciences, 24(21), 15938. [Link]

  • European Patent Office. (1983). Stabilization of aldehydes. EP 0096153 A2. [Link]

  • NIST. 6,10-Dodecadien-1-ol, 3,7,11-trimethyl-. [Link]

  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 6,10-dodecadienal, 3,7,11-trimethyl-, (3S,6E)-, CAS registry number 194934-66-2. Food and Chemical Toxicology, 141, 111425. [Link]

  • The Good Scents Company. (E)-3,7,11-trimethyl-6,10-dodecadienal. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide to Synthetic (6E)-3,7,11-trimethyl-6,10-dodecadienal: Performance Against Natural Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the synthetic sesquiterpenoid aldehyde, (6E)-3,7,11-trimethyl-6,10-dodecadienal. While this speci...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the synthetic sesquiterpenoid aldehyde, (6E)-3,7,11-trimethyl-6,10-dodecadienal. While this specific isomer has yet to be definitively identified in a natural source, its structural similarity to known insect pheromones and plant-derived volatiles, such as farnesal isomers, necessitates a rigorous comparative analysis. This document outlines detailed protocols for chemical characterization and biological activity assessment, comparing the synthetic compound to relevant natural analogs.

Introduction: The Synthetic vs. Natural Dilemma in Semiochemical Research

The use of semiochemicals, particularly insect pheromones, in pest management and ecological studies is a cornerstone of modern, sustainable agriculture and disease vector control.[1] A critical decision in this field is the choice between utilizing synthetic versions of these compounds or relying on extracts from natural sources. Synthetic pheromones offer high purity, consistency, and scalability, which are crucial for large-scale applications like mating disruption.[2] Conversely, natural extracts, while often containing a complex blend of active and synergistic compounds, can be difficult to standardize and produce in large quantities.[3]

This guide focuses on (6E)-3,7,11-trimethyl-6,10-dodecadienal, a C15 isoprenoid with potential applications as a fragrance ingredient and, hypothetically, as an insect semiochemical due to its structural relation to known pheromones.[2] The lack of a confirmed natural source for this specific (6E)-isomer makes direct comparison challenging. Therefore, this guide proposes a benchmarking strategy against a well-characterized natural analog, farnesol, and its isomers, which are known to possess biological activity in insects.[4]

Section 1: Physicochemical Characterization

A fundamental step in benchmarking is the thorough characterization of the synthetic compound to establish a baseline for purity and identity.

Properties of Synthetic (6E)-3,7,11-trimethyl-6,10-dodecadienal
PropertyValueSource
IUPAC Name (6E)-3,7,11-trimethyldodeca-6,10-dienal[2]
Molecular Formula C15H26O[2]
Molecular Weight 222.37 g/mol [2]
CAS Number 51513-58-7[2]
Experimental Protocol: Purity and Identity Confirmation via GC-MS

Objective: To confirm the identity and determine the purity of the synthetic (6E)-3,7,11-trimethyl-6,10-dodecadienal.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds like pheromones.[5]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a 100 ppm solution of the synthetic compound in high-purity hexane.

    • For comparison, prepare a 100 ppm solution of a certified standard of a natural analog, such as (2E,6E)-Farnesol.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Splitless mode, 250 °C.

    • Oven Program: 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to (6E)-3,7,11-trimethyl-6,10-dodecadienal by its retention time and mass spectrum.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST).

    • Calculate the purity of the synthetic compound by peak area percentage.

Expected Outcome: A single major peak with a mass spectrum consistent with the target molecule, indicating high purity.

Caption: Workflow for GC-MS analysis of synthetic and natural compounds.

Section 2: Benchmarking Biological Activity

The ultimate test of a semiochemical's utility is its biological activity. Electroantennography (EAG) provides a direct measure of an insect's olfactory response to a given compound.

Experimental Protocol: Comparative Electroantennography (EAG)

Objective: To compare the antennal response of a model insect species to synthetic (6E)-3,7,11-trimethyl-6,10-dodecadienal and a natural analog. The choice of insect will depend on the researcher's focus; for a general screening, a species with broad olfactory sensitivity, such as certain moth species, is recommended.

Step-by-Step Protocol:

  • Insect Preparation:

    • Select healthy, 2-3 day old adult male moths (e.g., Spodoptera littoralis).

    • Anesthetize an insect by cooling and carefully excise one antenna at the base.

    • Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., insect Ringer's solution).

  • EAG System Setup:

    • Use a commercially available EAG system or a custom setup with a preamplifier and data acquisition software.

    • Deliver a continuous stream of purified, humidified air over the antennal preparation.

  • Stimulus Preparation:

    • Prepare serial dilutions (0.01, 0.1, 1, 10, 100 ng/µL) of both the synthetic compound and the natural analog in hexane.

    • Apply 10 µL of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette (stimulus cartridge). A hexane-only cartridge serves as the control.

  • Stimulus Delivery and Data Recording:

    • Deliver a 0.5-second pulse of air through the stimulus cartridge, directed at the antenna.

    • Record the resulting depolarization (EAG response) in millivolts (mV).

    • Allow at least 30 seconds between stimuli to allow the antenna to recover.

    • Present stimuli in a randomized order.

  • Data Analysis:

    • Measure the peak amplitude of the EAG response for each stimulus.

    • Subtract the average response to the solvent control from each compound's response.

    • Construct dose-response curves for both the synthetic compound and the natural analog.

    • Perform statistical analysis (e.g., ANOVA) to compare the responses at each concentration.

EAG_Workflow cluster_insect Insect Preparation cluster_stimulus Stimulus Preparation cluster_eag EAG Recording cluster_analysis Data Analysis Moth Select & Anesthetize Model Insect Antenna Excise & Mount Antenna Moth->Antenna Delivery Puff Stimulus over Antenna Antenna->Delivery Dilutions Prepare Serial Dilutions (Synthetic & Natural) Cartridge Load Stimulus Cartridges Dilutions->Cartridge Cartridge->Delivery Recording Record Antennal Depolarization (mV) Delivery->Recording DoseResponse Construct Dose-Response Curves Recording->DoseResponse Stats Statistical Comparison (e.g., ANOVA) DoseResponse->Stats

Caption: Experimental workflow for comparative EAG analysis.

Interpreting the Results

The comparative EAG data will reveal the relative potency of the synthetic compound in eliciting an olfactory response compared to the natural analog.

  • Higher EAG response to the synthetic compound: Suggests it is a potent olfactory stimulant for the tested species and warrants further behavioral studies.

  • Similar EAG response: Indicates that the synthetic compound has a comparable level of activity to the natural analog.

  • Lower EAG response: May suggest lower binding affinity to the insect's olfactory receptors.

Section 3: Discussion and Future Directions

The data generated from the physicochemical and biological benchmarking provides a solid foundation for evaluating the potential of synthetic (6E)-3,7,11-trimethyl-6,10-dodecadienal.

Key Considerations:

  • Chirality: The synthetic compound used in this guide is a specific stereoisomer. It is well-documented that different stereoisomers of a pheromone can elicit vastly different biological responses.[6] Future work should involve the synthesis and testing of other stereoisomers.

  • Behavioral Assays: While EAG confirms antennal detection, it does not guarantee a behavioral response. Wind tunnel and field trapping experiments are necessary to determine if the compound elicits attraction, repulsion, or other behaviors.

  • Synergism and Antagonism: Natural pheromone blends are often complex mixtures where minor components can have significant synergistic or antagonistic effects.[7] Future studies could explore the activity of the synthetic compound in combination with other known semiochemicals.

Conclusion

This guide provides a robust, scientifically-grounded framework for the initial benchmarking of synthetic (6E)-3,7,11-trimethyl-6,10-dodecadienal. By comparing its chemical purity and biological activity against a known natural analog, researchers can make informed decisions about its potential for further development in applications ranging from pest management to fragrance formulation. The provided protocols are designed to be adaptable and serve as a starting point for more in-depth investigations into the fascinating world of chemical communication.

References

  • Bede, J. C., et al. (2001). Farnesol- and geraniol-esterifying enzymes in the sedge Cyperus iria. Plant Physiology, 127(4), 1534-1544.
  • BenchChem. (2025).
  • Birch, A. J., et al. (1970). Two sesquiterpene hydrocarbons from the sandalwood oil of Santalum spicatum.
  • Deng, J. Y., et al. (2015). Synthetic pheromones and plant volatiles alter the expression of chemosensory genes in Spodoptera exigua. PLoS One, 10(11), e0143559.
  • European Commission. (2022). Straight Chain Lepidopteran Pheromones SANTE/10828/2021 Rev 3.
  • Konrad, A., et al. (2022). A Gland of Many Uses: a Diversity of Compounds in the Labial Glands of the Bumble Bee Bombus impatiens Suggests Multiple Signaling Functions. Journal of Chemical Ecology, 48(3), 270-282.
  • Levi-Zada, A., et al. (2013). Identification and field evaluation of the sex pheromone of the lesser date moth, Batrachedra amydraula. Journal of chemical ecology, 39(8), 1094-1101.
  • PubChem. (n.d.). (3S,6E)-3,7,11-Trimethyl-6,10-dodecadienal.
  • PubChem. (n.d.). 6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)-.
  • Scent.vn. (n.d.). (3S,6E)-3,7,11-Trimethyl-6,10-dodecadienal.
  • Sláma, K. (2013). A new look at the nature and mode of action of the insect juvenile hormones. Biological reviews, 88(3), 640-659.
  • The Good Scents Company. (n.d.). (E)-3,7,11-trimethyl-6,10-dodecadienal.
  • The Pherobase. (2025). Semiochemical compound: (S,E)-3,7,11-Trimethyl-6,10-dodecadien-1-ol.
  • Xu, H., et al. (2020). Distinct Roles of Cuticular Aldehydes as Pheromonal Cues in Two Cotesia Parasitoids. Journal of Chemical Ecology, 46(2), 165-174.
  • Zarbin, P. H., et al. (2007). Synthesis and field evaluation of the sex pheromone of Plutella xylostella (L.)(Lepidoptera: Plutellidae) in canola (Brassica napus L.). Neotropical Entomology, 36(6), 849-854.
  • Zhang, A., et al. (2002). Syntheses of (Z, E)-5, 7-dodecadienol and (E, Z)-10, 12-hexadecadienol, Lepidoptera pheromone components, via zinc reduction of enyne precursors. Test of pheromone efficacy against the Siberian moth. Journal of agricultural and food chemistry, 50(22), 6294-6299.

Sources

Comparative

A Comparative Analysis of Kovats Retention Indices for (6E)-3,7,11-trimethyl-6,10-dodecadienal

In the landscape of analytical chemistry, particularly within the realms of flavor, fragrance, and natural product analysis, the unambiguous identification of volatile and semi-volatile compounds is paramount. Gas chroma...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of analytical chemistry, particularly within the realms of flavor, fragrance, and natural product analysis, the unambiguous identification of volatile and semi-volatile compounds is paramount. Gas chromatography (GC), especially when coupled with mass spectrometry (MS), stands as the cornerstone of these investigations. However, mass spectra for structurally similar compounds, such as isomers, can be nearly identical, making co-elution a significant challenge. The Kovats Retention Index (RI) system provides a standardized measure of retention, transforming retention times into a more stable and transferable metric that is crucial for confident compound identification.

This guide provides an in-depth comparative analysis of the Kovats retention index for (6E)-3,7,11-trimethyl-6,10-dodecadienal, a C15 sesquiterpenoid aldehyde also known as (E)-2,3-dihydrofarnesal. As a key component in various fragrance formulations, understanding its chromatographic behavior is essential for quality control, research, and development. We will explore its retention characteristics on different stationary phases, compare it with structurally related compounds, and provide a detailed, field-proven protocol for the experimental determination of its retention index.

The Significance of Dual-Column Analysis

Reliance on a single column for GC analysis can lead to misidentification, as different compounds can fortuitously have the same retention time. To circumvent this, a dual-column approach using stationary phases of different polarities is the industry standard for robust qualitative analysis. A non-polar phase, such as a polydimethylsiloxane (e.g., DB-1 or DB-5), separates compounds primarily based on their boiling points and van der Waals interactions. In contrast, a polar phase, typically a polyethylene glycol (PEG) column (e.g., Carbowax or DB-Wax), separates compounds based on more specific interactions, such as dipole-dipole interactions and hydrogen bonding. By analyzing a sample on two dissimilar phases, the probability of coincidental co-elution of two different compounds is drastically reduced.

Comparative Kovats Retention Index Data

The retention behavior of (6E)-3,7,11-trimethyl-6,10-dodecadienal is dictated by its molecular structure: a C15 backbone with two double bonds and a terminal aldehyde functional group. This structure results in a moderate boiling point and polarity.

Performance on Non-Polar Stationary Phases

On standard non-polar columns, the retention of (6E)-3,7,11-trimethyl-6,10-dodecadienal is well-documented. The NIST Mass Spectrometry Data Center reports a Kovats retention index of 1595 on a standard non-polar column[1]. This value serves as a reliable benchmark for identification.

Performance on Polar Stationary Phases and Comparative Analysis

To illustrate this principle, we can examine the retention indices of structurally similar C15 sesquiterpenoids, such as farnesol and nerolidol. These compounds share the same carbon skeleton but differ in their functional group (alcohol vs. aldehyde) and the position of double bonds.

CompoundFunctional GroupNon-Polar RI (DB-5 or equivalent)Polar RI (DB-Wax or equivalent)ΔRI (Polar - Non-Polar)
(6E)-3,7,11-trimethyl-6,10-dodecadienal Aldehyde1595[1]Estimated >2000Estimated >400
(E,E)-FarnesolAlcohol17222371649
(E)-NerolidolAlcohol15642054490

Data for (E,E)-Farnesol and (E)-Nerolidol sourced from The Pherobase and NIST databases.[2][3]

The substantial increase in the retention index (ΔRI) for both farnesol and nerolidol on the polar DB-Wax column is evident. This is a characteristic behavior for polar analytes on polar stationary phases. Given that aldehydes also possess a polar carbonyl group, a similar, significant increase in the retention index for (6E)-3,7,11-trimethyl-6,10-dodecadienal on a polar column is expected. This large shift in retention between the two column types is a powerful tool for confirming the identity of the compound and resolving it from non-polar co-eluents.

Experimental Protocol for Kovats Retention Index Determination

The following protocol outlines a robust, self-validating method for determining the temperature-programmed Kovats retention index of a target analyte. The causality behind each step is explained to ensure scientific integrity.

Causality and Experimental Design

The foundation of the Kovats RI system is the use of a homologous series of n-alkanes as retention time standards. By bracketing the analyte peak with n-alkanes of known carbon number, the retention of the analyte can be normalized, effectively canceling out variations in instrument conditions such as flow rate, column dimensions, and temperature program rate.

Diagram: Experimental Workflow for Kovats RI Determination

GC_RI_Workflow cluster_prep Sample & Standard Preparation cluster_gc Gas Chromatography Analysis cluster_calc Data Analysis & Calculation prep_alkane Prepare n-Alkane Standard Mix (e.g., C8-C20 in Hexane) prep_sample Co-inject Analyte and Alkane Mix (or run sequentially) prep_alkane->prep_sample prep_analyte Prepare Analyte Solution (Target compound in Hexane) prep_analyte->prep_sample gc_setup Set GC-FID/MS Parameters (Injector, Oven Program, Detector) prep_sample->gc_setup gc_run Perform Chromatographic Run gc_setup->gc_run gc_data Acquire Chromatogram Data (Retention Times) gc_run->gc_data identify_peaks Identify Retention Times (tR) of Analyte and n-Alkanes gc_data->identify_peaks select_alkanes Select bracketing n-Alkanes (tR(n) < tR(analyte) < tR(N)) identify_peaks->select_alkanes calculate_ri Calculate Kovats RI using Temperature-Programmed Formula select_alkanes->calculate_ri

Caption: Workflow for the determination of Kovats Retention Index.

Step-by-Step Methodology
  • Preparation of n-Alkane Standard Solution:

    • Action: Prepare a solution containing a homologous series of n-alkanes (e.g., C8 to C20) in a volatile solvent like hexane. The concentration of each alkane should be sufficient to produce a sharp, easily detectable peak.

    • Rationale: This solution provides the reference points for normalizing the retention time of the analyte. The range of alkanes should be chosen to bracket the expected elution time of the target compound.

  • Preparation of Analyte Solution:

    • Action: Prepare a dilute solution of (6E)-3,7,11-trimethyl-6,10-dodecadienal in the same solvent.

    • Rationale: A dilute solution prevents column overloading and ensures symmetrical peak shape, which is critical for accurate retention time measurement.

  • Gas Chromatography (GC) Analysis:

    • Action: Analyze the n-alkane standard solution and the analyte solution separately or as a co-injection using the same GC method. A typical method would involve:

      • Injector: Split/splitless, 250 °C.

      • Carrier Gas: Helium or Hydrogen at a constant flow.

      • Oven Program: 60 °C (hold 2 min) to 240 °C at 4 °C/min.

      • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS) at 250 °C.

    • Rationale: Running both the standards and the analyte under identical, temperature-programmed conditions is crucial. Any variation in the temperature program will alter retention times and invalidate the RI calculation.

  • Data Acquisition and Processing:

    • Action: Record the chromatograms and determine the retention times (t_R) for the analyte and the n-alkanes.

    • Rationale: Accurate peak integration and retention time assignment are essential for the final calculation.

  • Kovats Retention Index Calculation:

    • Action: Identify the two n-alkanes that elute immediately before (carbon number n) and after (carbon number N) the analyte. Use the following formula for temperature-programmed analysis:

      RI = 100n + 100 * [(t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n))]

      Where:

      • RI is the Kovats Retention Index.

      • n is the carbon number of the n-alkane eluting before the analyte.

      • N is the carbon number of the n-alkane eluting after the analyte.

      • t_R is the retention time for the respective compounds.

    • Rationale: This linear interpolation formula normalizes the analyte's retention time to the retention times of the bracketing n-alkanes, yielding a unitless index that is largely independent of the specific GC system parameters.

Conclusion

The Kovats retention index is an indispensable tool for the accurate and reliable identification of volatile and semi-volatile compounds. For (6E)-3,7,11-trimethyl-6,10-dodecadienal, a Kovats RI of 1595 on a standard non-polar column serves as a robust identification parameter. While an experimental value on a polar phase is not currently cataloged, a comparative analysis with structurally similar sesquiterpenoids strongly indicates that a significant increase in retention is to be expected. This differential retention behavior on polar and non-polar columns, when used in conjunction with mass spectrometry, provides the highest level of confidence in compound identification. The detailed protocol provided herein offers a standardized and scientifically sound method for the experimental determination of Kovats retention indices, empowering researchers and analysts to generate high-quality, comparable data.

References

  • PubChem. 6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)-. National Center for Biotechnology Information. [Link]

  • NIST. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • El-Sayed, A.M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. [Link]

  • Adams, R.P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry.
  • Davies, N.W. (1990). Gas chromatographic retention indices of monoterpenes and sesquiterpenes on methyl silicone and Carbowax 20M phases. Journal of Chromatography A, 503, 1-24. [Link]

  • van den Dool, H., & Kratz, P.D. (1963). A generalization of the retention index system including linear temperature programmed gas—liquid partition chromatography. Journal of Chromatography A, 11, 463-471. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (6E)-3,7,11-Trimethyldodeca-6,10-dienal

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and responsible disposal....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of (6E)-3,7,11-Trimethyldodeca-6,10-dienal (CAS No. 51513-58-7), a C15 isoprenoid and unsaturated aldehyde commonly used as a fragrance ingredient.[1] While specific GHS hazard classifications for this compound are not consistently published, its chemical nature as an aldehyde necessitates a cautious and systematic approach to waste management to ensure personnel safety and environmental compliance.

Hazard Assessment and Chemical Profile

Given the lack of specific hazard data, this compound must be handled and disposed of with the assumption that it is a hazardous chemical. The primary guiding principle is to prevent its release into the environment and to minimize personnel exposure.

Key Chemical Properties:

PropertyValueSource
Molecular Formula C15H26OPubChem[1]
Molecular Weight 222.37 g/mol PubChem[1]
Boiling Point (est.) 309.45 °C @ 760 mm HgThe Good Scents Company[3]
Flash Point (est.) 146.40 °C (296.00 °F)The Good Scents Company[3]
Water Solubility (est.) 0.3529 mg/L @ 25 °CThe Good Scents Company[3]
logP (o/w) (est.) 5.184The Good Scents Company[3]

The high LogP value and low water solubility indicate that this compound is lipophilic and will persist in the environment if not disposed of correctly. It is insoluble in water and should not be drain disposed.[3]

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the standard procedure for managing waste containing (6E)-3,7,11-Trimethyldodeca-6,10-dienal, from the point of generation to final disposal.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: All waste streams containing (6E)-3,7,11-Trimethyldodeca-6,10-dienal, including pure unused product, reaction mixtures, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous chemical waste.

  • Segregate at the Source: It is critical to segregate this waste at its point of generation.[7]

    • Keep organic aldehyde waste separate from aqueous waste.

    • Crucially, do not mix it with halogenated organic solvents. Non-halogenated solvent waste can often be sent for fuel blending, a more sustainable disposal route.[7]

    • Avoid mixing with strong oxidizing acids, bases, or other reactive chemicals to prevent dangerous reactions within the waste container.

Step 2: Containerization

  • Select an Appropriate Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap. The container must be in good condition, free from leaks or cracks.

  • Maintain Container Integrity: Keep the container closed at all times except when adding waste. This minimizes the release of potentially hazardous vapors.[8]

Step 3: Labeling

  • Properly Label the Container: As soon as the first drop of waste is added, the container must be labeled. Use a Northwestern University hazardous waste label or an equivalent that includes the following information:

    • The words "HAZARDOUS WASTE".

    • The full chemical name: "(6E)-3,7,11-Trimethyldodeca-6,10-dienal".

    • List all other constituents and their approximate percentages.

    • The date accumulation started.

    • The associated hazards (e.g., "Irritant," "Combustible Liquid").

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Store at or Near the Point of Generation: The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the process that generates the waste.[7]

  • Use Secondary Containment: The SAA must have secondary containment, such as a chemically resistant tray or bin, to contain any potential spills.

  • Prevent Over-accumulation: Do not accumulate more than 25 gallons of chemical waste in the laboratory SAA.[7] It is best practice to request routine waste pickups to keep accumulated volumes to a minimum.

Step 5: Final Disposal

  • Arrange for Professional Disposal: All chemical waste must be disposed of through your institution's certified hazardous waste disposal vendor. Contact your Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Prohibited Disposal Methods:

    • DO NOT dispose of this chemical down the drain. Its low water solubility and potential toxicity can harm aquatic life and damage wastewater treatment systems.

    • DO NOT dispose of this chemical in the regular trash.

    • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.

Advanced Protocol: Chemical Deactivation (Treatment)

For laboratories that generate significant quantities of aldehyde waste, chemical deactivation can be an effective pretreatment step to reduce its toxicity before final disposal.[9] This process converts the reactive aldehyde into a less hazardous substance.

Causality: The principle behind aldehyde deactivation is to use a chemical agent to react with the aldehyde functional group, rendering it non-toxic. Common reagents for this purpose include sodium bisulfite or commercial neutralizing products.[8][10] This is an optional step and must be performed as the final step of an experimental procedure, not as a standalone waste treatment process unless permitted by your institution and local regulations.[7]

General Deactivation Procedure (Example Only):

Note: This is a general procedure and must be validated on a small scale for (6E)-3,7,11-Trimethyldodeca-6,10-dienal before being implemented. The reaction can be exothermic.

  • Work in a Fume Hood: All steps must be conducted inside a certified chemical fume hood while wearing appropriate PPE (safety goggles, lab coat, and chemical-resistant gloves).[8]

  • Prepare a Quenching Solution: Prepare a solution of a suitable reducing agent, such as sodium bisulfite.

  • Slow Addition: Slowly and carefully add the quenching solution to the aldehyde-containing waste with constant stirring.

  • Monitor the Reaction: Control the rate of addition to manage any heat generation.

  • Verify Neutralization: After the reaction is complete, the waste should be tested to ensure the aldehyde has been effectively neutralized before it is collected for final disposal as hazardous waste. Keep records of this verification.[9]

Even after deactivation, the resulting mixture must be collected and disposed of as hazardous waste through your EHS department, as it may still contain other regulated components.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (6E)-3,7,11-Trimethyldodeca-6,10-dienal waste.

G cluster_generation Point of Generation cluster_segregation Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal A Generate Waste Containing (6E)-3,7,11-Trimethyldodeca-6,10-dienal B Is waste mixed with halogenated solvents? A->B C Segregate into NON-HALOGENATED Organic Waste B->C No D Segregate into HALOGENATED Organic Waste B->D Yes E Select appropriate (HDPE or Glass) container C->E D->E F Label container with 'Hazardous Waste' & all constituents E->F G Store in secondary containment within SAA F->G H Is container full or waste pickup needed? G->H I Continue accumulation (Keep container closed) H->I No J Contact EHS for Hazardous Waste Pickup H->J Yes I->G

Caption: Decision workflow for handling and disposal of (6E)-3,7,11-Trimethyldodeca-6,10-dienal waste.

References

  • Chemical Properties of 6,10-Dodecadien-1-ol, 3,7,11-trimethyl- (CAS 51411-24-6) . Cheméo. Available from: [Link]

  • (E)-3,7,11-trimethyl-6,10-dodecadienal, 51513-58-7 . The Good Scents Company. Available from: [Link]

  • 6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- . PubChem, National Center for Biotechnology Information. Available from: [Link]

  • (3S,6E)-3,7,11-Trimethyl-6,10-dodecadienal . PubChem, National Center for Biotechnology Information. Available from: [Link]

  • (Z)-3,7,11-trimethyl-6,10-dodecadienal . FlavScents. Available from: [Link]

  • Aldehyde Disposal . StatLab. Available from: [Link]

  • (3S,6E)-3,7,11-trimethyl-dodeca-6,10-dienal — Chemical Substance Information . NextSDS. Available from: [Link]

  • Draft assessment for terpenes and terpenoids - Phenylpropanoids and aldehydes group . Government of Canada. Available from: [Link]

  • Sources of Formaldehyde, Other Aldehydes and Terpenes in a New Manufactured House . Lawrence Berkeley National Laboratory. Available from: [Link]

  • 6,10-Dodecadienal, 3,7,11-trimethyl-, (3S,6E)- (CAS # 194934-66-2) . Research Institute for Fragrance Materials (RIFM). Available from: [Link]

  • RIFM fragrance ingredient safety assessment, 6,10-dodecadienal, 3,7,11-trimethyl-, (3S,6E)-, CAS registry number 194934-66-2 . PubMed, National Library of Medicine. Available from: [Link]

  • (3S,6E)-3,7,11-Trimethyl-6,10-dodecadienal . Scent.vn. Available from: [Link]

  • Environmental Aldehyde Sources and the Health Implications of Exposure . National Center for Biotechnology Information. Available from: [Link]

  • Phenylpropanoids and Aldehydes Group - information sheet . Canada.ca. Available from: [Link]

  • Association between exposure to terpene compounds and risk of metabolic syndrome: exploring the potential mediating role of inflammatory response . National Center for Biotechnology Information. Available from: [Link]

  • Focus on: Treatment by Aldehyde Deactivation . Washington State Department of Ecology. Available from: [Link]

  • 6,10-Dodecadien-1-ol, 3,7,11-trimethyl- . NIST WebBook. Available from: [Link]

  • Hazardous Waste Disposal Guide . Research Safety, Northwestern University. Available from: [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. Available from: [Link]

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